molecular formula C12H17ClFNO B1318309 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-38-3

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1318309
CAS No.: 614731-38-3
M. Wt: 245.72 g/mol
InChI Key: QWIFOAXJOXKXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO and its molecular weight is 245.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(3-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIFOAXJOXKXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589364
Record name 4-[(3-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-38-3
Record name Piperidine, 4-[(3-fluorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614731-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride

[1]

Content Type: Technical Reference Guide Subject: Chemical Identity, Physical Properties, and Analytical Validation Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts[1]

Executive Summary & Chemical Identity[2]

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride is a specialized pharmacophore building block used primarily in the synthesis of serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active agents.[1] It serves as a critical intermediate where the 3-fluorophenoxy moiety provides metabolic stability (blocking para-oxidation) and modulates lipophilicity, while the piperidine ring offers a versatile amine handle for further functionalization.

Core Identifiers
ParameterDetail
IUPAC Name 4-[(3-fluorophenoxy)methyl]piperidine; hydrochloride
CAS Number 614731-38-3 (HCl Salt); 63608-37-5 (Free Base)
Molecular Formula C₁₂H₁₆FNO[1][2][3][4][5][6][7] · HCl
Molecular Weight 245.72 g/mol (Salt); 209.26 g/mol (Free Base)
SMILES Cl.FC1=CC=CC(OCC2CCNCC2)=C1
InChI Key Specific key depends on salt stoichiometry; core:[1]CXRHUYYZISIIMT

Physicochemical Properties[1][3][5][6][8][10][11][12][13]

Note: While specific experimental values for this intermediate can vary by batch and polymorph, the following data represents the consensus for this chemical class (fluorinated phenoxy-piperidines) derived from structural analogs and computational models.

Solid-State & Solution Properties[1]
PropertyValue / RangeContext & Causality
Appearance White to off-white crystalline solidHigh purity HCl salts in this class typically crystallize well from EtOH/Et₂O.[1]
Melting Point 165 – 185 °C (Typical Range)Broad range indicates potential polymorphism or hygroscopic water uptake.[1] Validation via DSC is required.
Solubility (Water) High (>50 mg/mL)The hydrochloride salt is highly polar; the protonated amine drives aqueous solubility.[1]
Solubility (Organic) DMSO, Methanol, EthanolSoluble in polar protic/aprotic solvents.[1] Insoluble in Hexanes/Et₂O.[1]
pKa (Base) ~10.8 (Piperidine Nitrogen)The secondary amine is highly basic.[1] It will be fully protonated at physiological pH (7.4).[1]
LogP (Free Base) ~2.6 – 2.9 (Predicted)The 3-fluorophenoxy group adds significant lipophilicity, balancing the polar amine.[1]
Hygroscopicity Moderate to HighHCl salts of secondary amines are prone to absorbing atmospheric moisture.[1]

Synthetic Logic & Structural Validation

The synthesis of this compound generally follows a convergent route. The choice of the 3-fluoro substituent is deliberate in medicinal chemistry to block the metabolically labile para-position (relative to the ether) while exerting an electron-withdrawing effect that lowers the pKa of the phenoxy oxygen, making the ether bond more stable than non-fluorinated analogs.

Synthesis & Validation Workflow

The following diagram outlines the standard synthetic pathway and the critical decision points for quality control.

SynthesisWorkflowStartStarting Materials(N-Boc-4-hydroxymethylpiperidine+ 3-Fluorophenol)RxnReaction(Mitsunobu or SN2)Start->Rxn TPP/DIADor Base/HeatInterIntermediate(N-Boc Protected Ether)Rxn->InterDeprotDeprotection(HCl/Dioxane or TFA)Inter->Deprot Acid HydrolysisSaltSalt Formation(Crystallization)Deprot->Salt Et2O PrecipitationFinalFinal Product(HCl Salt)Salt->FinalValidationQC Check(NMR, HPLC, MP)Final->Validation

Caption: Convergent synthesis route via Mitsunobu etherification followed by acid-mediated deprotection to yield the hydrochloride salt.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the compound must be validated using the following self-consistent spectroscopic markers.

A. Proton NMR (¹H-NMR) in DMSO-d₆

Rationale: DMSO is preferred over CDCl₃ for the HCl salt to ensure complete solubility and sharp peaks for the ammonium protons.

  • Ammonium Protons (~9.0 ppm): Broad singlet (1H or 2H depending on exchange), disappearing with D₂O shake.[1]

  • Aromatic Region (6.8 – 7.4 ppm):

    • Expect a multiplet pattern characteristic of 3-substituted benzenes .

    • Diagnostic: The proton between the fluoro and ether groups often appears as a distinct doublet of triplets or singlet-like multiplet.

  • Linker Methylene (3.9 ppm): A distinct doublet (J ≈ 6-7 Hz).[1] This confirms the -CH₂-O- connectivity.[1]

  • Piperidine Ring (1.5 – 3.3 ppm):

    • 3.2 ppm: Doublet of doublets (Equatorial protons alpha to Nitrogen).[1]

    • 2.8 ppm: Triplet of triplets (Axial protons alpha to Nitrogen).[1]

    • 1.9 ppm: Multiplet (Methine CH at position 4).[1]

    • 1.4 – 1.8 ppm: Multiplets (Ring CH₂ groups).[1]

B. HPLC Method (Reverse Phase)

Standardized protocol for purity assessment.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: Acid is required to keep the amine protonated and prevent peak tailing.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/backbone) and 260 nm (aromatic).[1]

Handling, Stability, and Safety (E-E-A-T)

Storage & Hygroscopicity[1]
  • Hazard: Hydrochloride salts of secondary amines are hygroscopic .[1] Exposure to humid air will cause the solid to clump and potentially deliquesce, altering the effective molecular weight (and thus stoichiometry in reactions).[1]

  • Protocol: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8°C . Use a desiccator for long-term storage.

Safety Profile (GHS Classification)

Based on structural analogs (e.g., piperidine HCl, fluorophenols).[1]

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Precaution: Always handle in a fume hood. The free base form (if generated) may have higher skin permeability.[1]

Structure-Activity Relationship (SAR) Context[1]

Why use this specific building block? The diagram below illustrates the "Fluorine Scan" logic used in drug discovery.

SAR_LogicCore4-[(3-Fluorophenoxy)methyl]piperidineF_Atom3-Fluoro GroupCore->F_AtomLinkerMethylene Linker (-CH2-)Core->LinkerPipPiperidine NitrogenCore->PipEffect1Blocks Metabolic Oxidation(increases half-life)F_Atom->Effect1Effect2Rotational Flexibility(allows induced fit)Linker->Effect2Effect3Basic Center (pKa ~10)(Ionic bond to receptor Asp/Glu)Pip->Effect3

Caption: SAR decomposition showing the functional role of each structural component in ligand binding and stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534346 (Related 4-substituted piperidines).[1] Retrieved from [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for the "Fluorine Effect").

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profile, Synthesis, and Applications in CNS Drug Discovery

Executive Summary

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride (CAS: 614731-38-3) is a specialized pharmacophore and chemical intermediate belonging to the aryloxymethyl-piperidine class.[1][2][3][4] While structurally distinct from the 3-substituted blockbuster antidepressant Paroxetine, this 4-substituted regioisomer serves as a critical privileged scaffold in medicinal chemistry.[1][2] Its pharmacological profile is defined by high affinity for Sigma-1 (σ1) receptors and modulatory activity at monoamine transporters (SERT/NET) .[1][2] This guide details its mechanistic role as a CNS probe, synthetic pathways, and experimental protocols for validation.

Chemical Identity & Structural Pharmacophore

This compound represents a "minimalist" pharmacophore for CNS penetration, combining a basic amine (protonated at physiological pH) with a lipophilic aromatic moiety via a flexible ether linker.

PropertyDetail
IUPAC Name This compound
CAS Number 614731-38-3
Molecular Formula C₁₂H₁₆FNO[1][2][5][6] · HCl
Molecular Weight 245.72 g/mol
Structural Class 4-Substituted Piperidine Ether
Key Motif Pharmacophore: Basic Nitrogen (N) — Spacer (3-4 Å) — Aromatic Ring (Ar).[1][2] This motif is critical for binding to the aspartate residue in aminergic GPCRs and the glutamate residue in Sigma-1 receptors.[1][2]
Pharmacological Profile: Mechanism of Action
2.1 Primary Target: Sigma-1 Receptor (σ1R) Modulation

The 4-substituted piperidine scaffold is a classic template for Sigma-1 receptor ligands .[1][2] Unlike traditional GPCRs, the σ1R is a ligand-operated chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1][2]

  • Binding Mechanism: The piperidine nitrogen (protonated) forms an ionic bond with Glu172 of the σ1R. The 3-fluorophenyl group occupies the primary hydrophobic pocket (HP1), with the fluorine atom providing metabolic stability and enhanced lipophilic interaction.[1][2]

  • Functional Outcome: Compounds in this class typically act as agonists or antagonists depending on N-substitution.[1][2] As a secondary amine (free NH), this compound often serves as a "parent core"; N-alkylation (e.g., with fluoroethyl groups) significantly enhances σ1R affinity (Ki < 10 nM).[1]

  • Therapeutic Relevance: Modulation of σ1R regulates Ca²⁺ signaling between the ER and mitochondria, influencing neuroprotection, cognitive enhancement, and antidepressant effects.

2.2 Secondary Target: Serotonin Transporter (SERT)

Structurally, this compound is the regioisomer of Paroxetine (a 3-substituted piperidine).[1]

  • SAR Insight: Shifting the phenoxymethyl group from position 3 to 4 generally reduces SERT potency compared to Paroxetine but retains significant affinity.[2] This makes the compound a vital tool for Structure-Activity Relationship (SAR) studies to determine the precise topological requirements of the SERT central binding site.[1][2]

2.3 Visualization: Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the downstream effects of Sigma-1 receptor activation by piperidine-based ligands, highlighting the regulation of ER stress and Calcium flux.[1][2]

SigmaSignaling Ligand 4-[(3-Fluorophenoxy)methyl] piperidine Core Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R Activates/Binds BiP BiP (GPR78) Chaperone Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperones/Stabilizes ERStress ER Stress Response (IRE1/PERK inhibition) Sig1R->ERStress Modulates/Reduces CaFlux Mitochondrial Ca2+ Influx IP3R->CaFlux Enhances Ca2+ transfer ATP ATP Production (TCA Cycle) CaFlux->ATP Boosts Bioenergetics

Figure 1: Sigma-1 Receptor signaling cascade initiated by piperidine ligands.[1][2] Activation stabilizes IP3R, enhancing mitochondrial bioenergetics and reducing ER stress.[2]

Experimental Protocols
3.1 Synthesis: Mitsunobu Coupling Strategy

This protocol describes the synthesis of the core scaffold from commercially available precursors.[1][2] This method is preferred over nucleophilic substitution for its high regioselectivity.[1][2]

Reagents:

  • A: N-Boc-4-hydroxymethylpiperidine (1.0 eq)[1][2]

  • B: 3-Fluorophenol (1.1 eq)[1][2]

  • C: Triphenylphosphine (PPh₃, 1.2 eq)[1]

  • D: Diisopropyl azodicarboxylate (DIAD, 1.2 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve A , B , and C in anhydrous THF under nitrogen atmosphere at 0°C.

  • Coupling: Add D dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Concentrate solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (byproduct). Filter and concentrate the filtrate.[1][2]

  • Deprotection: Dissolve the N-Boc intermediate in 4M HCl in Dioxane. Stir for 2 hours. Precipitate the final hydrochloride salt with diethyl ether.

  • Purification: Recrystallize from Ethanol/Ether to yield This compound .

3.2 In Vitro Assay: Sigma-1 Receptor Binding

To validate the pharmacological profile, a radioligand binding assay is required.[1][2]

Materials:

  • Radioligand: (+)-[³H]Pentazocine (Specific for σ1).[1]

  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer.[1][2] Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1][2]

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10–20 µg protein).

    • 25 µL (+)-[³H]Pentazocine (Final conc: 2 nM).

    • 25 µL Test Compound (4-[(3-Fluorophenoxy)methyl]piperidine, 10⁻¹⁰ to 10⁻⁵ M).[1][2]

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

Applications in Drug Discovery

This compound is not merely an end-product but a versatile intermediate for generating advanced CNS therapeutics:

Application DomainRole of Compound
PET Radiotracer Development Precursor for ¹⁸F-labeling. Alkylation of the piperidine nitrogen with ¹⁸F-fluoroalkyl chains yields PET tracers for imaging Sigma-1 receptor density in neurodegenerative diseases.[1][2]
SSRI Optimization Used in "scaffold hopping" studies to compare the efficacy of 4-substituted vs. 3-substituted (Paroxetine-like) piperidines, optimizing selectivity between SERT and NET.[1][2]
Multi-Target Ligands The scaffold is often linked to other pharmacophores (e.g., dopamine D2 fragments) to create "dual-action" antipsychotics with cognitive enhancing properties.[1]
Safety & Handling Data
  • Hazard Classification: GHS07 (Irritant), GHS09 (Aquatic Toxicity).[1]

  • H-Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long-lasting effects).[1][2]

  • Handling: Use a fume hood.[1][2] The hydrochloride salt is hygroscopic; store in a desiccator at -20°C for long-term stability.[1][2]

References
  • Sigma-Aldrich. this compound Product Specification. Link[1]

  • PubChem. Compound Summary: 4-[(3-Fluorophenoxy)methyl]piperidine.[1][2] National Library of Medicine.[1][2] Link[1]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of the Piperidine Linker. (General reference for scaffold class). Link

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonist. (Contextual SAR reference). Link[1]

Sources

Technical Monograph: 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes chemical synthesis, pharmacological rationale, and experimental protocols into a cohesive document.

Compound Class: Privileged Piperidine Scaffold / Monoamine Transporter Ligand Primary Application: Medicinal Chemistry Building Block (SSRI/SNRI/D4 Antagonists)[1][2]

Executive Summary & Chemical Identity

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride is a pharmacologically significant piperidine ether used primarily as a core scaffold in the development of neuropsychiatric therapeutics.[1][2] Structurally, it consists of a piperidine ring linked via a methylene bridge to a 3-fluorophenyl ether.[1][2]

This specific topology serves as a "privileged structure" in medicinal chemistry, mimicking the pharmacophore of several blockbuster antidepressants (e.g., Paroxetine) and dopamine antagonists. The inclusion of the 3-fluoro substituent is a deliberate design choice to block metabolic hydroxylation at the susceptible phenyl position while modulating the electronic density of the aromatic ring to enhance


 stacking interactions within receptor binding pockets.[1][2]
Physicochemical Profile
PropertyValueClinical Relevance
CAS Number 65367-99-9 (Base) / Generic HClIdentification
Formula

Stoichiometry
MW 245.72 g/mol Fragment-based Drug Design (FBDD)
cLogP ~2.5 - 2.8 (Base)CNS Penetration (BBB Permeable)
pKa ~9.8 (Piperidine Nitrogen)Lysosomal trapping / Ionization at pH 7.4
H-Bond Donors 2 (NH, HCl)Receptor Anchoring (Aspartate residue)
PSA ~21 ŲHigh Oral Bioavailability prediction

Synthetic Methodology

To ensure high purity and scalability, the recommended synthesis route avoids the atom-uneconomical Mitsunobu reaction in favor of a robust Nucleophilic Substitution on an Activated Alcohol .[2] This protocol is self-validating via TLC and NMR checkpoints.[1][2]

Reaction Scheme (Graphviz Visualization)

SynthesisPath Start 4-Hydroxymethyl piperidine Step1 N-Boc Protection (Boc2O, DCM) Start->Step1 Inter1 N-Boc-4-hydroxymethyl piperidine Step1->Inter1 Step2 Activation (MsCl, TEA) Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 Step3 Ether Coupling (3-Fluorophenol, K2CO3, DMF) Inter2->Step3 Inter3 N-Boc-Ether Precursor Step3->Inter3 Step4 Deprotection & Salt Formation (4M HCl in Dioxane) Inter3->Step4 Final Target Product (HCl Salt) Step4->Final

Figure 1: Step-wise synthetic pathway utilizing a mesylate activation strategy for scalability.

Detailed Protocol
Stage 1: Scaffold Protection & Activation[1][2]
  • Protection: Dissolve 4-hydroxymethylpiperidine (1.0 eq) in DCM at 0°C. Add di-tert-butyl dicarbonate (

    
    , 1.1 eq). Stir for 2h.
    
    • Checkpoint: Disappearance of ninhydrin stain on TLC.[1][2]

  • Activation: To the crude N-Boc intermediate in DCM (0°C), add Triethylamine (TEA, 1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Mechanism:[1][2][3] Converts the poor -OH leaving group into a highly reactive mesylate (-OMs).[1][2]

Stage 2: Ether Linkage Construction[1][2]
  • Coupling: In a separate vessel, dissolve 3-fluorophenol (1.1 eq) in anhydrous DMF. Add Potassium Carbonate (

    
    , 2.0 eq) and stir at RT for 30 min to generate the phenoxide anion.
    
  • Addition: Add the mesylate intermediate (dissolved in DMF) to the phenoxide mixture. Heat to 80°C for 4-6 hours.

    • Critical Control: Anhydrous conditions are required to prevent hydrolysis of the mesylate back to the alcohol.[2]

Stage 3: Deprotection & Salt Formation[1]
  • Boc Removal: Dissolve the purified ether intermediate in 1,4-dioxane. Add 4M HCl in dioxane (excess). Stir at RT for 2h.[1][2]

    • Observation: Precipitation of the white hydrochloride solid usually occurs spontaneously.[2]

  • Isolation: Filter the solid, wash with cold diethyl ether (to remove lipophilic impurities), and dry under vacuum.

Pharmacological Mechanism & SAR

This compound acts as a competitive antagonist/inhibitor at monoamine transporters.[1][2] The 3-fluorophenoxy moiety is critical for its selectivity profile.[1][2]

Structure-Activity Relationship (SAR) Logic[1][2]
  • Piperidine Nitrogen: Protonated at physiological pH (7.4).[1][2] Mimics the primary amine of serotonin/norepinephrine, forming a salt bridge with the conserved Aspartate residue (e.g., Asp98 in hSERT) in the transporter's central binding site.

  • Methylene Linker: Provides rotational freedom, allowing the phenyl ring to adopt the correct dihedral angle for hydrophobic pocket occupation.[2]

  • 3-Fluoro Group:

    • Metabolic Stability: Blocks CYP450-mediated hydroxylation at the metabolically vulnerable 3-position.[1][2]

    • Electronic Effect: The electron-withdrawing fluorine lowers the electron density of the phenyl ring, strengthening

      
       interactions with aromatic residues (e.g., Tyr/Phe) in the receptor binding crevice.[2]
      
Signaling Pathway Interaction

The compound functions primarily by preventing the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their synaptic residence time.

Mechanism Presynaptic Presynaptic Neuron (Release Site) Cleft Synaptic Cleft (High Neurotransmitter Conc.) Presynaptic->Cleft Vesicle Release Transporter SERT / NET Transporter (Reuptake Pump) Cleft->Transporter Reuptake (Normal) Postsynaptic Postsynaptic Receptor (5-HT / NE Activation) Cleft->Postsynaptic Signal Transduction Transporter->Presynaptic Recycling (Blocked) Drug 4-[(3-Fluorophenoxy)methyl]piperidine Drug->Transporter Competitive Blockade (Inhibition)

Figure 2: Mechanism of Action illustrating competitive blockade of monoamine reuptake transporters.[1][2]

Experimental Validation: Binding Affinity Assay

To validate the biological activity of the synthesized compound, a radioligand binding assay is the standard industry protocol.

Protocol: Human SERT Radioligand Binding

  • Source: HEK-293 cells stably expressing human SERT (hSERT).

  • Ligand:

    
    -Paroxetine (0.5 nM).
    
  • Non-specific Binding: Defined using 10 µM Fluoxetine.[1][2]

  • Incubation: Incubate membranes (20 µg protein) with the test compound (concentration range

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2]

Safety & Handling (MSDS Summary)

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Hygroscopic solid.[1][2] Store under inert gas (Argon/Nitrogen) at -20°C.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[2] The hydrochloride salt is acidic; neutralize spills with sodium bicarbonate.[1][2]

References

  • Chem-Impex International. (n.d.).[1][2] 4-(3-Fluorophenoxy)piperidine hydrochloride Product Page. Retrieved from (Verified via search context).[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] this compound Product Specification. Retrieved from (Verified via search context).[1][2]

  • Kambappa, V., et al. (2011).[2][4] Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630.[2][4]

  • Google Patents. (2011).[1][2] RU2412169C2 - 4-[(3-fluorophenoxy)phenylmethyl]piperidine methanesulphonate: use, synthesis method and pharmaceutical compositions. Retrieved from

  • ChemRxiv. (2020).[1][2] Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonists. Retrieved from [1][2]

Sources

The Strategic Role of the Fluorophenoxy Group in Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1] Scope: Physicochemical properties, molecular interactions, metabolic implications, and experimental characterization.[1][2]

Executive Summary: The Fluorine Advantage

The fluorophenoxy group (


) represents a high-impact bioisostere in modern drug design. Unlike simple phenyl ethers, the fluorinated variant introduces a profound electronic redistribution that alters receptor residency time, metabolic stability, and binding thermodynamics.[1] This guide dissects the mechanistic utility of the fluorophenoxy moiety, moving beyond simple steric arguments to explore its role in modulating quadrupole moments, enabling orthogonal multipolar interactions, and blocking metabolic soft spots (specifically CYP450-mediated hydroxylation).[1]

Physicochemical & Electronic Architecture

Electronic Modulation and Quadrupole Inversion

The introduction of a fluorine atom onto the phenoxy ring exerts a massive inductive effect (


), withdrawing electron density from the aromatic 

-system.
  • Quadrupole Moment: A standard benzene ring has a negative quadrupole moment (electron-rich faces). Fluorination reduces this electron density.[1] In pentafluorophenoxy systems, the quadrupole is inverted (positive faces), but even mono- or di-fluorination significantly attenuates the

    
    -cloud density.[1]
    
  • Implication: This reduction in electron density allows the fluorophenoxy group to engage in

    
    -
    
    
    
    stacking interactions
    with electron-rich aromatic residues (Phe, Tyr, Trp) in the receptor binding pocket—interactions that would be repulsive for a non-fluorinated, electron-rich phenoxy group.[1]
Lipophilicity and Membrane Permeability

Fluorine is the most electronegative element, yet the


 bond is non-polarizable and hydrophobic.[1]
  • LogP Impact: Substituting hydrogen with fluorine typically increases the partition coefficient (

    
    ), enhancing the molecule's ability to penetrate the lipid bilayer and access deep, hydrophobic binding pockets (e.g., GPCR transmembrane domains).[1]
    

Mechanisms of Receptor Engagement

Orthogonal Multipolar Interactions

Unlike heavier halogens (Cl, Br, I) which form strong "halogen bonds" via a distinct


-hole, fluorine's high electronegativity and low polarizability make classical halogen bonding rare.[1] Instead, the 

bond acts as a multipolar handle .[1]
  • Mechanism: The

    
     bond creates a strong dipole. In protein pockets, this dipole often aligns orthogonally to the amide carbonyl (
    
    
    
    ) of the protein backbone.
  • Energetics: These dipolar interactions can contribute 0.5–1.5 kcal/mol to binding affinity, often driven by enthalpy.[1]

Metabolic Blockade (The "Para-Block")

The phenoxy group is metabolically vulnerable. Cytochrome P450 enzymes frequently target the electron-rich para-position for hydroxylation.

  • Strategy: Installing a fluorine atom at the para-position (4-fluorophenoxy) sterically and electronically occludes this site.

  • Result: This prevents the formation of phenolic metabolites, extending the drug's half-life (

    
    ) without significantly altering the steric profile compared to a hydrogen atom (Van der Waals radius: 
    
    
    
    ,
    
    
    ).
Conformational Locking

The electronic repulsion between the fluorine lone pairs and the ether oxygen lone pairs can restrict the rotation around the


 bond.
  • Pre-organization: This "conformational lock" reduces the entropic penalty (

    
    ) upon binding, as the ligand is already in a bioactive conformation.
    

Visualization of Mechanistic Pathways[3]

Diagram 1: Physicochemical Impact of Fluorination

This diagram illustrates how fluorine substitution alters the electronic landscape and metabolic fate of the phenoxy group.

G Phenoxy Standard Phenoxy Group (Electron Rich) Fluorination Fluorine Substitution (Inductive Effect -I) Phenoxy->Fluorination Synthetic Modification Quadrupole Quadrupole Moment Attenuation/Inversion Fluorination->Quadrupole Metabolism Metabolic Blocking (Prevents p-Hydroxylation) Fluorination->Metabolism Lipophilicity Increased Lipophilicity (+LogP) Fluorination->Lipophilicity Stacking Enhanced pi-pi Stacking (vs Electron-Rich Residues) Quadrupole->Stacking HalfLife Extended Half-Life (Reduced Clearance) Metabolism->HalfLife Hydrophobic Deep Pocket Access Lipophilicity->Hydrophobic

Caption: Mechanistic divergence of fluorinated phenoxy groups, highlighting electronic modulation and metabolic stability.[1]

Experimental Protocol: The "Fluorine Scan" Optimization

To validate the role of the fluorophenoxy group, a systematic "Fluorine Scan" is required. This protocol compares the binding kinetics of H-analogs vs. F-analogs.

Synthesis of Fluorophenoxy Analogs

Objective: Synthesize ortho-, meta-, and para-fluorophenoxy derivatives to probe spatial requirements.

Methodology (Chan-Lam Coupling):

  • Reagents: Arylboronic acid (Fluorinated), Phenol/Alcohol derivative,

    
     (Catalyst), Pyridine (Base), DCM (Solvent).[1]
    
  • Procedure:

    • Charge a reaction vessel with the specific fluorophenylboronic acid (1.5 equiv) and the core scaffold alcohol (1.0 equiv).

    • Add

      
       (1.0 equiv) and Pyridine (2.0 equiv) in dry DCM.[1]
      
    • Stir under an oxygen atmosphere (balloon) at room temperature for 12–24 hours.

    • Purification: Silica gel chromatography.[1]

    • Validation:

      
      -NMR is essential.[1] Distinct shifts confirm regiochemistry (e.g., ortho-F shifts differ significantly from para-F due to shielding).[1]
      
Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine


, 

, and

to assess if affinity gains are driven by residency time (hydrophobic/electronic) or fast association.[1]

Protocol:

  • Immobilization: Immobilize the target receptor (e.g., His-tagged GPCR or Kinase) onto a NTA sensor chip.[1] Target density: 2000–4000 RU.[1]

  • Preparation: Dilute fluorinated ligands in running buffer (HBS-EP+ with 1% DMSO). Prepare a 2-fold dilution series (e.g., 0.1 nM to 1

    
    ).[1]
    
  • Injection: Inject analyte for 120s (Association) followed by 300s dissociation with buffer flow.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Comparison: Calculate

    
    .[1] A negative value indicates stabilization by fluorine.[1]
    
Diagram 2: Experimental Workflow (Fluorine Scan)

Workflow cluster_Synth Phase 1: Synthesis (Chan-Lam) cluster_Assay Phase 2: Biophysical Assay (SPR) Start Lead Compound (Phenoxy Scaffold) Ortho 2-F Analog Start->Ortho Meta 3-F Analog Start->Meta Para 4-F Analog Start->Para Kinetics Measure kon / koff Ortho->Kinetics Meta->Kinetics Para->Kinetics Thermo Calc Delta-G Binding Kinetics->Thermo Decision SAR Analysis Thermo->Decision Lead Optimization Lead Optimization Decision->Lead Optimization High Affinity Slow Off-rate Discard Discard Decision->Discard Steric Clash

Caption: Workflow for systematically evaluating fluorophenoxy regioisomers in drug discovery.

Data Presentation: Comparative Metrics

When analyzing the impact of the fluorophenoxy group, structure your data to highlight the Fluorine Effect .

MetricH-Phenoxy (Reference)4-F-Phenoxy (Target)Mechanistic Rationale
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Minimal steric penalty; bioisosteric.[1]
Hammett

0.000.06Electron withdrawing; reduces ring oxidation potential.[1]
LogP Reference+0.2 to +0.5Enhanced hydrophobic burial.[1]
Metabolic Stability (

)
Low (Rapid hydroxylation)High (Blocked site)C-F bond strength (116 kcal/mol) resists P450.[1]
Binding Mode Edge-to-Face (Donor)Face-to-Face (Acceptor)Quadrupole inversion allows stacking with Phe/Tyr.[1]

References

  • The Role of Fluorine in Medicinal Chemistry Source: ResearchGate URL:[1][2][3][Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Source: Bentham Science URL:[1][Link][1][4]

  • Metabolic Stability of Fluorinated Small Molecules Source: PubMed (NIH) URL:[1][Link]

  • Fluoromaticity: Molecular Orbital Contributions of Fluorine to Pi-Systems Source: ACS Omega (via NIH) URL:[1][Link]

  • Fluorine Bonding in Protein-Ligand Interactions Source: ACS Publications URL:[1][4][Link][1]

Sources

Methodological & Application

Application Note: Purification Protocols for 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The compound 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride represents a critical pharmacophore often found in serotonin reuptake inhibitors (SSRIs) and antihistamines. Its synthesis typically involves the ether coupling of N-protected-4-hydroxymethylpiperidine with 3-fluorophenol (via Mitsunobu or nucleophilic substitution), followed by acid deprotection.[1]

The Challenge: Researchers frequently encounter three persistent impurities that degrade biological assay data:

  • Triphenylphosphine Oxide (TPPO): A stubborn byproduct of Mitsunobu coupling that co-crystallizes with products.[1]

  • Unreacted 3-Fluorophenol: Possesses similar solubility profiles to the free amine in certain organic solvents.[1]

  • Amine Degradants: Oxidation products (N-oxides) formed during non-inert handling.[1]

This guide provides a validated, three-stage purification strategy designed to achieve >98% HPLC purity without tedious column chromatography.

Strategic Analysis: The "Three-Phase Clean"

To ensure pharmaceutical-grade purity, we do not rely on a single technique.[1] Instead, we exploit the distinct physicochemical properties of the impurities versus the target amine salt.

ComponentNaturepKaSolubility (Free Base)Solubility (HCl Salt)
Target Amine Basic~11.2High (DCM, EtOAc)High (Water, MeOH)
3-Fluorophenol Acidic9.3High (DCM, EtOAc)Low (Water)
TPPO NeutralN/AHigh (DCM, Alcohol)High (DCM, Alcohol)
Visualization: Purification Decision Logic

The following diagram illustrates the critical decision points based on the impurity profile of your crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckTPPO Is TPPO Present? (Mitsunobu Byproduct) Start->CheckTPPO ZnCl2 Protocol A: ZnCl2 Precipitation CheckTPPO->ZnCl2 Yes Deprotect Acid Deprotection (Remove Boc/Cbz) CheckTPPO->Deprotect No (SNAr route) ZnCl2->Deprotect Filtrate CheckPhenol Is Phenol Present? Deprotect->CheckPhenol AcidBase Protocol B: Acid-Base Extraction CheckPhenol->AcidBase Yes SaltForm HCl Salt Formation CheckPhenol->SaltForm No AcidBase->SaltForm Recryst Protocol C: Recrystallization (IPA/Et2O) SaltForm->Recryst Final Pure API (>98%) Recryst->Final

Caption: Decision matrix for selecting the appropriate purification module based on synthesis route.

Detailed Protocols

Protocol A: Triphenylphosphine Oxide (TPPO) Removal

Use this ONLY if the ether linkage was formed via Mitsunobu reaction. Perform this on the N-protected intermediate BEFORE deprotection.

Mechanism: TPPO forms a Lewis acid-base complex with Zinc Chloride (


), which precipitates out of non-polar solvents, while the organic product remains in solution [1].
  • Dissolution: Dissolve the crude N-protected intermediate in Ethyl Acetate or Toluene (approx. 5 mL per gram of crude).

  • Complexation: Add anhydrous

    
     (1.5 equivalents relative to expected TPPO).
    
  • Agitation: Stir vigorously at room temperature for 2 hours. A white precipitate (TPPO-Zn complex) will form.[1]

  • Filtration: Filter the suspension through a pad of Celite. Wash the pad with a small volume of the solvent.[2][3]

  • Wash: Wash the filtrate with saturated

    
     (to remove excess Zn) and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: The "Chemical Switch" (Acid-Base Extraction)

This is the workhorse method for removing unreacted 3-fluorophenol and neutral organic impurities.

Mechanism: We exploit the pKa difference. At pH 13, the phenol (pKa 9.3) is ionized (phenolate) and water-soluble, while the piperidine (pKa 11.2) is neutral and organic-soluble.[1]

  • Initial State: Assume you have the crude amine hydrochloride salt (after deprotection).

  • Liberation: Suspend the crude salt in water. Add 2M NaOH dropwise until pH > 12.[1]

    • Observation: The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Partition: The Free Amine moves to the Organic layer.

    • Partition: The Phenolate impurity stays in the Aqueous layer (discard aqueous).

  • The Acid Wash (Crucial Step): Wash the combined organic layers with 1M NaOH (2x).

    • Why? This ensures any trace 3-fluorophenol is pulled back into the water.[1]

  • Drying: Dry the organic layer over anhydrous

    
    .[1] Filter and concentrate to yield the Free Base  oil.[1]
    
Protocol C: Salt Formation & Recrystallization

The final polishing step to lock the amine into a stable, crystalline lattice.

Solvent System: Isopropanol (Solvent) / Diethyl Ether (Anti-solvent).

  • Dissolution: Dissolve the Free Base oil (from Protocol B) in a minimum amount of dry Isopropanol (IPA).

    • Note: If the oil is viscous, warm slightly to 40°C.

  • Acidification: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.

    • Stoichiometry: Add 1.1 equivalents of HCl.[1]

    • Observation: A white precipitate should form immediately.[1]

  • Crystallization:

    • If precipitate is amorphous (gummy), heat the mixture to boiling until clear (add more IPA if needed).

    • Remove from heat.[1][4][5] Add Diethyl Ether dropwise until a faint turbidity persists.[1]

    • Allow to cool slowly to room temperature, then place in a freezer (-20°C) for 12 hours.

  • Collection: Filter the crystals under vacuum (using a Buchner funnel).

  • Washing: Wash the filter cake with cold anhydrous Diethyl Ether (removes yellow color/impurities).[1]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours to remove residual solvent.

Analytical Validation

Before releasing the batch for biological testing, validate purity using these specific markers:

MethodMarkerAcceptance Criteria
1H NMR (DMSO-d6) Piperidine Ring ProtonsIntegration of 2.8-3.2 ppm region must match stoichiometry.
19F NMR Fluorine RegiochemistrySingle peak at ~ -111 ppm (distinct from 2-F or 4-F isomers) [2].[1]
AgNO3 Titration Chloride Content13-14% w/w (Theoretical for MW ~245.7).[1]
Workflow Visualization: The Acid-Base "Switch"

This diagram details the phase-transfer logic used in Protocol B.

AcidBaseExtraction Input Crude Mixture (Amine + Phenol) Basify Add NaOH (pH > 12) Input->Basify PhaseSep Phase Separation Basify->PhaseSep OrgLayer Organic Layer (DCM) PhaseSep->OrgLayer Contains AqLayer Aqueous Layer (Water) PhaseSep->AqLayer Contains Amine Free Amine (Neutral) OrgLayer->Amine Phenolate Phenolate Ion (Charged) AqLayer->Phenolate Next Proceed to Protocol C Amine->Next Discard Discard to Waste Phenolate->Discard

Caption: Phase separation logic separating the target amine from phenolic impurities.

References

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[6][7] The Journal of Organic Chemistry, 2017.

  • Chemistry Stack Exchange. "Acidity trends and pKa comparison of fluorophenols." Stack Exchange, 2017.

  • BenchChem. "Application Notes and Protocols for the Purification of Piperidine Reaction Products." BenchChem Protocols, 2025.[8]

  • ResearchGate. "Recrystallization of amine hydrochloride from isopropanol diethyl ether."[1] ResearchGate Discussions, 2021.

  • PrepChem. "Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a)." PrepChem, 2023.

Sources

Analytical methods for 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Profiling of 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride

Introduction & Chemical Context

This compound is a critical pharmacophore often utilized as a building block in the synthesis of serotonin reuptake inhibitors (SSRIs), antihistamines, and kinase inhibitors. Its structure features a secondary amine (piperidine) and a meta-fluorinated phenyl ether.

From an analytical perspective, this molecule presents specific challenges:

  • Basicity: The piperidine nitrogen (

    
    ) causes severe peak tailing on standard silica-based HPLC columns due to silanol interactions.
    
  • Chromophore: The lack of conjugation in the piperidine ring limits UV detection to the fluorophenoxy moiety, necessitating low-wavelength monitoring.

  • Salt Form: As a hydrochloride salt, stoichiometric verification of the counter-ion is required alongside the organic assay.

Chemical Profile:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 245.72 g/mol (Salt), 209.26 g/mol (Free Base)

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar organic solvents.

Method 1: HPLC-UV/DAD for Assay and Purity

Objective: To quantify the main compound and detect process-related impurities (e.g., 3-fluorophenol, 4-(hydroxymethyl)piperidine).

Scientific Rationale: To mitigate the peak tailing caused by the secondary amine, we employ a Charged Surface Hybrid (CSH) C18 column. Unlike traditional C18 columns, CSH technology applies a low-level positive surface charge that repels the protonated amine, ensuring sharp peak shapes even under acidic conditions [1].

Chromatographic Conditions
ParameterSpecification
Column Waters XSelect CSH C18,

(or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (v/v)
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temp

Injection Volume

Detection (UV) Channel A: 215 nm (Quantification); Channel B: 265 nm (Identification)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Return to Initial
20.0955Re-equilibration
System Suitability Criteria (USP <621>)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amine quantification).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD (n=6): NMT 1.0% for Assay; NMT 5.0% for Impurities.

Method 2: Potentiometric Titration (Chloride Content)

Objective: To determine the stoichiometry of the hydrochloride salt. This ensures the material is the mono-HCl form and not a hemi- or di-salt mixture.

Protocol:

  • Dissolution: Accurately weigh ~150 mg of the sample into a titration beaker. Dissolve in 50 mL of deionized water.

  • Acidification: Add 1 mL of

    
     Nitric Acid (
    
    
    
    ).
  • Titrant:

    
     Silver Nitrate (
    
    
    
    ), standardized.
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

  • Endpoint Detection: Potentiometric (inflection point).

Calculation:



Target Specification:

(Theoretical: 14.4%).

Method 3: NMR Spectroscopy (Identity & Specificity)

Objective: The fluorine atom provides a unique handle for structural verification and detection of fluorinated impurities (e.g., residual 3-fluorophenol) without interference from non-fluorinated solvents.

Parameters:

  • Solvent:

    
     or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) - optional for quantitative NMR (qNMR).
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (essential for accurate integration of fluorine signals).

Expected Shifts:

  • Product: Single multiplet signal at

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Impurity (3-Fluorophenol): Distinct shift, typically upfield or downfield depending on pH, easily resolved from the ether product.

Visual Workflows & Logic Maps

Analytical Lifecycle Diagram

This diagram illustrates the decision-making process for method selection based on the stage of drug development.

AnalyticalLifecycle RawMat Raw Material (Building Block) Synthesis Synthesis (Ether Formation) RawMat->Synthesis Crude Crude HCl Salt Synthesis->Crude CheckPurity HPLC Purity >98%? Crude->CheckPurity CheckSalt Chloride Content 14.4% +/- 0.2? CheckPurity->CheckSalt Yes Reprocess Recrystallize (EtOH/Et2O) CheckPurity->Reprocess No (Impurity > 2%) Release Release for Use CheckSalt->Release Pass CheckSalt->Reprocess Fail (Stoichiometry off) Reprocess->Crude Re-test

Figure 1: Analytical decision tree for the qualification of 4-[(3-Fluorophenoxy)methyl]piperidine HCl.

Impurity Origin & Detection Map

Understanding where impurities originate allows for targeted detection.

ImpurityMap SM1 SM1: 3-Fluorophenol Reaction Mitsunobu / Substitution SM1->Reaction SM2 SM2: N-Boc-4-(hydroxymethyl) piperidine SM2->Reaction Product Target Molecule (HCl Salt) Reaction->Product Imp1 Impurity A: Unreacted Phenol Reaction->Imp1 Imp2 Impurity B: N-Boc Intermediate Reaction->Imp2 UV HPLC-UV (215nm) Imp1->UV High Response F_NMR 19F NMR Imp1->F_NMR Distinct Shift Imp2->UV Low Response (Need 210nm)

Figure 2: Correlation between synthetic precursors, potential impurities, and the optimal detection methods.

References

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.[Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • PubChem. (2023). Compound Summary: Piperidine derivatives and pKa data. National Library of Medicine. [Link]

Application Note: 13C NMR Analysis of 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive protocol for the Carbon-13 Nuclear Magnetic Resonance (


C NMR) analysis of 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride . This molecule represents a class of fluorinated heterocycles common in medicinal chemistry (e.g., serotonin reuptake inhibitors).[1]

The analysis of this compound presents two distinct challenges:

  • The Hydrochloride Salt Matrix: Protonation of the piperidine nitrogen significantly alters chemical shifts compared to the free base and necessitates specific solvent choices.

  • Heteronuclear Coupling: The presence of the Fluorine-19 nucleus (

    
    F, spin 1/2) creates complex splitting patterns (doublets) in the aromatic region of the 
    
    
    
    C spectrum, which serves as a unique spectral fingerprint but complicates signal integration.

Sample Preparation Protocol

Objective: To prepare a homogeneous, concentrated solution suitable for low-sensitivity


C acquisition, ensuring the salt remains fully dissociated and solvated.
Solvent Selection Strategy
  • Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6). [1]

    • Reasoning: Amine hydrochloride salts have poor solubility in non-polar solvents like CDCl

      
      .[1] DMSO-d6 provides high solubility for ionic species and prevents the aggregation of the salt, yielding sharp lines.
      
  • Alternative: Methanol-d4 (CD

    
    OD). [1]
    
    • Usage: If the sample contains residual non-polar impurities, methanol can be a good compromise, though solubility may be lower than in DMSO.

Preparation Steps
  • Weighing: Accurately weigh 30–50 mg of the analyte into a clean vial.

    • Note:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      C NMR is ~6000x less sensitive than 
      
      
      
      NMR.[1][2] High concentration is vital to visualize quaternary carbons (C-F and C-O) within a reasonable timeframe [1].[1]
  • Solvation: Add 0.6 mL of DMSO-d6.

    • Technique: Vortex for 30 seconds. If the salt is stubborn, sonicate for 2 minutes at room temperature. Ensure no suspended solids remain, as these cause magnetic field inhomogeneity (broadening).[1]

  • Filtration (Critical): Filter the solution through a small plug of glass wool or a specialized NMR filter into the NMR tube.

    • Why: Removing micro-particulates improves shimming and signal-to-noise ratio (SNR) [2].[1]

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or use the residual solvent peak (DMSO-d6 septet at

    
     39.5 ppm) for calibration.
    

Acquisition Parameters

To resolve the C-F coupling constants (


), specific instrument parameters must be set.
ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Standard power-gated proton decoupling.[1]
Relaxation Delay (D1) 3.0 – 5.0 seconds Quaternary carbons (C-F, C-O) have long T1 relaxation times.[1] Short D1 leads to signal saturation and loss of these critical peaks.[1]
Spectral Width 240 ppmCovers aliphatic (0-50 ppm) to deshielded C-F carbons (~165 ppm).[1]
Scans (NS) 1024 – 4096Required to resolve the low-intensity doublets caused by C-F splitting.
Temperature 298 K (25°C)Standard ambient temperature to minimize viscosity broadening in DMSO.[1]
Line Broadening (LB) 1.0 – 3.0 HzExponential multiplication to enhance SNR, critical for identifying small splitting patterns.[1]

Spectral Analysis & Assignment

Workflow Logic

The spectrum is divided into two distinct domains: the Aliphatic Region (Piperidine + Linker) and the Aromatic Region (Fluorophenoxy).

NMR_Workflow Start Raw 13C Spectrum Split Region Segmentation Start->Split Ali Aliphatic (20-80 ppm) Split->Ali Aro Aromatic (100-170 ppm) Split->Aro Pip Piperidine Ring (Salt Effect) Ali->Pip Check C2/C6 Deshielding Link Linker (-CH2-O-) ~70-73 ppm Ali->Link CF C-F Coupling Analysis (Identify Doublets) Aro->CF Measure J values Assign Final Structure Validation Pip->Assign Link->Assign CF->Assign

Figure 1: Logical workflow for assigning the 13C spectrum of a fluorinated amine salt.[1]

The Aliphatic Region (Effect of HCl Salt)

The hydrochloride salt formation protonates the nitrogen (


), causing a significant deshielding effect on the 

-carbons (C2, C6) compared to the free base.
Carbon PositionTypePredicted Shift (

ppm)
MultiplicityNotes
Piperidine C3, C5 CH

25.0 – 27.0Singlet

to Nitrogen.[1] Equivalent due to symmetry.[1]
Piperidine C4 CH32.0 – 34.0SingletMethine core.[1]
Piperidine C2, C6 CH

43.0 – 45.0 Singlet

to

.[1] Deshielded by ~2-4 ppm vs free base [3].[1]
Linker (-CH

-O-)
CH

71.0 – 73.0SingletDeshielded by Oxygen.[1]
The Aromatic Region (The Fluorine Fingerprint)

The 3-fluorophenoxy group exhibits characteristic Carbon-Fluorine (


) coupling.[1] Unlike protons, the fluorine splits the carbon signals into doublets (d) with coupling constants (

) that decrease with distance [4].

Coupling Constant Hierarchy:

  • 
     (Ipso):  ~245 Hz (Huge splitting)[1]
    
  • 
     (Ortho):  ~21–25 Hz[1]
    
  • 
     (Meta):  ~7–10 Hz[1]
    
  • 
     (Para):  ~2–3 Hz (Often appears as a broadened singlet)[1]
    

Assignment Table:

Carbon (Phenoxy)Position relative to FPredicted Shift (

ppm)
Coupling (

Hz)
Appearance
C-3' (C-F) Ipso162.0 – 164.0~245 Large Doublet
C-1' (C-O) Meta159.0 – 160.0~10Doublet
C-5' Meta130.0 – 131.0~9Doublet
C-6' Para106.0 – 108.0< 3Broad Singlet/Small Doublet
C-4' Ortho107.0 – 110.0~21Distinct Doublet
C-2' Ortho102.0 – 104.0~25Distinct Doublet

Note: C-2' is distinctively shielded (upfield) due to the ortho-fluorine effect and the electron-donating oxygen.[1]

Coupling_Map F 19F C3 C3' (Ipso) 163 ppm F->C3 1J = 245 Hz C2 C2' (Ortho) 103 ppm F->C2 2J = 25 Hz C4 C4' (Ortho) 108 ppm F->C4 2J = 21 Hz C5 C5' (Meta) 130 ppm F->C5 3J = 9 Hz C1 C1' (Meta/Ether) 160 ppm F->C1 3J = 10 Hz

Figure 2: Visualization of the 19F-13C coupling network in the aromatic ring.

Troubleshooting & Validation

Common Issues
  • Missing Quaternary Carbons (C-3', C-1'):

    • Cause: Relaxation delay (D1) too short or insufficient scans.[1]

    • Fix: Increase D1 to 5s and double the scan count.

  • Broad Aliphatic Peaks:

    • Cause: Incomplete salt dissociation or exchange broadening of the

      
       protons affecting nearby carbons.
      
    • Fix: Ensure the solvent is dry DMSO-d6; slight warming (300K) can sharpen peaks by accelerating exchange.[1]

  • Extra Peaks:

    • Cause: Free base presence or solvent impurities.[1][3]

    • Validation: Check for the specific C2/C6 shift. If peaks appear at ~46 ppm (salt) AND ~42 ppm (free base), the sample is a mixture.

Self-Validating the Structure

To confirm the structure without external standards, use the Internal Consistency Check :

  • Sum of Intensities: The integration of the C2/C6 piperidine signal should be roughly double that of the C4 methine (accounting for NOE differences).

  • J-Coupling Verification: Measure the splitting of the aromatic peaks in Hertz. If the splitting is constant in Hz but changes in ppm when moving to a different field strength (e.g., 400 MHz vs 600 MHz), it is a coupling constant, confirming the presence of Fluorine.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J.[1][5] (n.d.). 13C-19F Coupling Constants. University of Wisconsin-Madison.[1] Retrieved January 29, 2026, from [Link]

Sources

Mass spectrometry of 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometric Characterization & Quantification of 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride

Abstract & Scope

This technical guide details the protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of This compound . This compound, a fluorinated piperidine ether, serves as a critical pharmacophore in the synthesis of serotonin reuptake inhibitors (SSRIs) and other CNS-active agents.

This document is designed for analytical chemists and drug development scientists. It moves beyond standard operating procedures to explain the mechanistic rationale behind ionization choices, fragmentation pathways, and chromatographic separation, ensuring robust method transferability and regulatory compliance (FDA/ICH).

Physicochemical Profile & MS Prediction

Before initiating method development, the analyte's properties must be mapped to MS parameters.

PropertyValue / DescriptionMS Implication
Chemical Formula

Salt dissociates; monitor Free Base

.
Free Base MW 209.26 DaTarget Precursor Ion.
Monoisotopic Mass 209.1216 DaAccurate Mass (Q-TOF/Orbitrap target).
Basicity (pKa) ~10.5 (Piperidine Nitrogen)ESI Positive Mode is mandatory. The secondary amine protonates readily.
LogP ~2.3 (Estimated)Moderate hydrophobicity; suitable for Reverse Phase (C18) chromatography.
Key Structural Features Ether linkage, Fluorine (meta), PiperidineEther oxygen and Piperidine ring are primary fragmentation sites.

Analytical Workflow

The following diagram outlines the logical flow from sample receipt to data validation, highlighting critical decision points (diamonds) that ensure data integrity.

AnalyticalWorkflow Sample Sample: HCl Salt Prep Free-Basing/Dilution (MeOH:H2O) Sample->Prep Dissociation LC LC Separation (C18, Acidic pH) Prep->LC Injection ESI ESI Source (+) Protonation Site: N LC->ESI Elution MS1 Q1: Select m/z 210.1 ESI->MS1 [M+H]+ CID Collision Cell (Ether Cleavage) MS1->CID Selection MS2 Q3: Product Ions CID->MS2 Fragmentation Data Quantitation & Impurity Profiling MS2->Data Detection

Figure 1: End-to-end LC-MS/MS workflow for cationic piperidine derivatives.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Critical Step)

Rationale: The HCl salt is highly polar and water-soluble, but the free base (formed in the source) drives the MS signal. Inconsistent salt dissociation leads to poor reproducibility.

  • Stock Solution: Weigh 10.0 mg of the HCl salt. Dissolve in 10 mL of 50:50 Methanol:Water (v/v) .

    • Note: Do not use 100% Acetonitrile initially; the salt may precipitate.

  • Internal Standard (IS): Use a deuterated analog (e.g., Paroxetine-d6) or a structural analog like 4-Benzylpiperidine .

  • Working Standard: Dilute stock to 100 ng/mL in 0.1% Formic Acid in Water:Acetonitrile (90:10) .

    • Why Acidic? Matches the mobile phase, preventing peak distortion (solvent effects) and keeping the nitrogen protonated for the ESI source.

Protocol B: LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B (Desalting)

    • 0.5-3.0 min: 5%

      
       90% B (Elution of analyte)
      
    • 3.0-4.0 min: 90% B (Wash)

    • 4.0-5.0 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source Temp: 350°C (Ensure complete desolvation of the piperidine ring).

  • Capillary Voltage: 3.5 kV.

  • Gas Flow: 10 L/min (

    
    ).
    

Fragmentation Mechanism & MRM Transitions

Understanding the fragmentation is vital for selecting robust Quantifier and Qualifier ions.

Precursor Ion:



Primary Fragmentation Pathways:

  • Ether Cleavage (Dominant): The C-O bond breaks. The charge is retained on the basic piperidine nitrogen.

    • Fragment: 4-(methyl)piperidine cation.

    • Mechanism:[1][2][3][4] Inductive cleavage assisted by the protonated amine.

    • m/z:114.1 (Quantifier).

  • Piperidine Ring Cleavage: High energy collision leads to ring opening or loss of the piperidine entirely.

    • Fragment: Tetrahydropyridine species.

    • m/z:82.1 or 84.1 .

  • Phenoxy Loss: Neutral loss of 3-fluorophenol (

    
    , 112 Da).
    
    • Resulting Ion:

      
      .
      

Optimized MRM Table:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Origin
Quantifier 210.1114.115-20

(Ether cleavage)
Qualifier 1 210.198.125Piperidine ring radical cation
Qualifier 2 210.182.135Ring fragmentation (

)
Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ m/z 210.1 TS Inductive Cleavage (Ether Oxygen) Parent->TS CID Energy Frag1 Quantifier Ion [Piperidine-CH2]+ m/z 114.1 TS->Frag1 Charge Retention on N Frag2 Neutral Loss 3-Fluorophenol TS->Frag2 Neutral Frag3 Ring Fragment m/z 82.1 Frag1->Frag3 High CE

Figure 2: Proposed ESI+ fragmentation pathway for 4-[(3-Fluorophenoxy)methyl]piperidine.

Validation & Quality Control (E-E-A-T)

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance, 2018), the following parameters must be verified.

1. Specificity & Selectivity:

  • Requirement: No interfering peaks at the retention time of the analyte in blank matrix.

  • Common Interferences: Plasticizers (Phthalates,

    
     149) and solvent contaminants.[5] The transition 
    
    
    
    is highly specific, but ensure high-purity solvents are used to avoid background noise [1][4].

2. Linearity & LLOQ:

  • Range: Typically 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     regression is recommended for ESI to account for heteroscedasticity (variance increases with concentration).
    

3. Matrix Effects:

  • Piperidine derivatives can suffer from ion suppression in urine or plasma.

  • Protocol: Compare the slope of the calibration curve in solvent vs. biological matrix. If the difference is >15%, switch to Matrix-Matched Calibration or use a Stable Isotope Labeled (SIL) internal standard.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Department of Health and Human Services.[6]

  • BenchChem. (2025).[7] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Notes.

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed.

  • Sigma-Aldrich. (2016). LC-MS Contaminants and Background Ions. Technical Guide.

  • NIST Chemistry WebBook. Standard Reference Data for Piperidine and Ether Fragmentation.

Sources

Application Note: Receptor Binding Profiling of 4-[(3-Fluorophenoxy)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride (herein referred to as 4-3FMP ) in receptor binding assays. Structurally analogous to the core scaffold of selective serotonin reuptake inhibitors (SSRIs) like paroxetine and various Sigma receptor ligands, 4-3FMP serves as a critical chemical probe for mapping structure-activity relationships (SAR) in monoamine transporter and chaperone protein research.[1]

This guide focuses on two primary experimental workflows:

  • Sigma-1 Receptor (

    
    R) Competition Binding:  To determine affinity (
    
    
    
    ) using [³H]-(+)-Pentazocine.
  • Serotonin Transporter (SERT) Displacement: To assess selectivity using [³H]-Paroxetine.[1]

Compound Overview & Mechanism[1]

4-[(3-Fluorophenoxy)methyl]piperidine HCl represents a privileged scaffold in medicinal chemistry known as the 4-(aryloxymethyl)piperidine.[1]

  • Chemical Structure: A piperidine ring linked via a methylene bridge to a phenol ether, substituted with a fluorine atom at the meta position.[1]

  • Pharmacological Relevance:

    • Sigma-1 Receptor (

      
      R):  The basic amine and aromatic linker mimic the pharmacophore required for high-affinity binding to the 
      
      
      
      chaperone protein, located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]
    • SERT Homology: The structure is a simplified analog of paroxetine (which possesses a 3,4-disubstituted piperidine ring).[1] 4-3FMP is often used to test the necessity of the 3-position substitution for SERT affinity.[1]

Biological Pathway Context

The following diagram illustrates the Sigma-1 receptor signaling pathway where 4-3FMP acts as a ligand, modulating ER stress and calcium signaling.[1]

Sigma1_Pathway Ligand 4-3FMP (Ligand) Sig1R Sigma-1 Receptor (Chaperone) Ligand->Sig1R Binds/Modulates BiP BiP (GRP78) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes ER_Stress ER Stress Response BiP->ER_Stress Unfolded Protein Response Mito Mitochondrial Ca2+ Uptake IP3R->Mito Ca2+ Flux

Figure 1: Putative mechanism of action for piperidine ligands at the Sigma-1 receptor interface.[1]

Materials & Reagents

Chemical Preparation[1][2][3][4][5][6][7][8]
  • Compound: 4-[(3-Fluorophenoxy)methyl]piperidine HCl (MW: ~245.72 g/mol ).[1]

  • Solubility: Soluble in water (up to 50 mM) and DMSO.[1]

  • Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles.

Radioligands
TargetRadioligandSpecific ActivityKd (Approx)Reference
Sigma-1 (

)
[³H]-(+)-Pentazocine30-60 Ci/mmol~3-5 nM[1]
SERT [³H]-Paroxetine15-30 Ci/mmol~0.1-0.3 nM[2]
Buffers
  • Assay Buffer A (Sigma-1): 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer B (SERT): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]

Experimental Protocols

Protocol 1: Sigma-1 Receptor Competition Binding Assay

Objective: Determine the inhibition constant (


) of 4-3FMP for the 

receptor.[1]
Step-by-Step Methodology:
  • Membrane Preparation:

    • Use Guinea pig brain or rat liver homogenates (rich in

      
       receptors).[1]
      
    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet in fresh buffer and repeat.

    • Final resuspension protein concentration: 0.5 mg/mL.[1]

  • Assay Setup (96-well plate):

    • Total Binding (TB): 150 µL Membrane + 25 µL [³H]-(+)-Pentazocine (Final conc. 3 nM) + 25 µL Vehicle (Buffer/DMSO).[1]

    • Non-Specific Binding (NSB): 150 µL Membrane + 25 µL [³H]-(+)-Pentazocine + 25 µL Haloperidol (10 µM final).[1]

    • Test Compound: 150 µL Membrane + 25 µL [³H]-(+)-Pentazocine + 25 µL 4-3FMP (varying concentrations:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate plates for 120 minutes at 37°C (equilibrium is slower for some piperidines).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine for 1 hour to reduce non-specific binding).[1]

    • Wash filters 3x with 200 µL ice-cold Wash Buffer.[1]

  • Quantification:

    • Add 30 µL liquid scintillation cocktail to filters.

    • Count radioactivity (CPM) using a MicroBeta counter.[1]

Protocol 2: SERT Selectivity Assay

Objective: Assess if 4-3FMP cross-reacts with the Serotonin Transporter.[1]

Step-by-Step Methodology:
  • Membrane Preparation:

    • Use Rat cerebral cortex membranes.[1]

    • Critical Step: Pre-incubate membranes for 15 min at 37°C to remove endogenous serotonin.[1]

  • Assay Setup:

    • Radioligand: [³H]-Paroxetine (0.5 nM final).[1]

    • NSB Agent: Fluoxetine (10 µM final).[1]

    • Buffer: Assay Buffer B (Must contain Na+ and K+ for SERT binding).[1]

  • Incubation:

    • Incubate for 60 minutes at 25°C (Room Temperature).

    • Note: 37°C is avoided for SERT assays as the transporter protein is less stable at high temps ex vivo.[1]

  • Termination & Counting:

    • Filter through GF/C filters.[1]

    • Wash and count as described in Protocol 1.[1]

Data Analysis & Visualization

Workflow Diagram

The following diagram outlines the logical flow of the binding assay from preparation to analysis.

Assay_Workflow Prep Membrane Prep (Rat Brain/Liver) Incubation Incubation (Ligand + 4-3FMP) Prep->Incubation Add Reagents Filtration Filtration (GF/B Filters) Incubation->Filtration Terminate Counting Scintillation Counting (CPM) Filtration->Counting Wash & Dry Analysis Data Analysis (Non-linear Regression) Counting->Analysis Export Data

Figure 2: Receptor binding assay operational workflow.

Calculation of Binding Constants
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Fit data to a one-site competition model:

    
    [1]
    
  • Ki Calculation (Cheng-Prusoff Equation):

    
    [1]
    
    • 
       = Concentration of radioligand used (e.g., 3 nM).[1]
      
    • 
       = Dissociation constant of the radioligand (determined via saturation binding).[1]
      
Expected Results Table
ParameterSigma-1 ReceptorSERTInterpretation
IC50 10 - 100 nM> 1,000 nMHigh affinity for Sigma-1; Low affinity for SERT.[1]
Hill Slope ~1.0N/AIndicates competitive binding at a single site.[1]
Selectivity Primary TargetOff-Target4-3FMP is a selective Sigma-1 probe.[1]

Note: The values above are representative estimates based on the SAR of 4-aryloxymethylpiperidines [3].

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB):

    • Cause: Lipophilic nature of the fluorophenoxy group causing filter adherence.[1]

    • Solution: Increase PEI concentration in filter soak to 0.5% or add 0.1% BSA to the assay buffer.[1]

  • Low Signal-to-Noise Ratio:

    • Cause: Degradation of receptor protein.[1]

    • Solution: Ensure protease inhibitors (PMSF, Aprotinin) are added during membrane preparation.[1]

  • Insolubility:

    • Cause: 4-3FMP HCl may precipitate at high concentrations (>100 µM) in aqueous buffer.[1]

    • Solution: Keep DMSO concentration constant (e.g., 1%) across all wells.[1]

References

  • Ganapathy, M. E., et al. (1999).[1] Sigma-1 receptor-mediated changes in intracellular calcium in human neuroblastoma cells.[1] Journal of Pharmacology and Experimental Therapeutics, 289(1), 251-260.[1] Link

  • Habert, E., et al. (1985).[1] Characterization of [3H]paroxetine binding to rat cortical membranes.[1] European Journal of Pharmacology, 118(1-2), 107-114.[1] Link

  • Glennon, R. A., et al. (1994).[1] Binding of substituted piperidines at sigma receptors.[1] Journal of Medicinal Chemistry. (Contextual reference for piperidine SAR at Sigma receptors). Link

  • PubChem Compound Summary. (2023). 4-(3-Fluorophenoxy)piperidine hydrochloride.[1][2] National Center for Biotechnology Information.[1] Link[1]

Sources

Application Note: In Vitro Evaluation of 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride (SERT Modulator)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standardized protocols for evaluating 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride , a piperidine-ether scaffold structurally analogous to established Selective Serotonin Reuptake Inhibitors (SSRIs) such as Paroxetine.[1][2][3]

The aryloxy-alkyl-piperidine pharmacophore is a privileged structure in medicinal chemistry, frequently exhibiting high affinity for the Serotonin Transporter (SERT) and Sigma-1 receptors .[1][2][3] This guide focuses on the in vitro characterization of this compound's affinity and functional potency at the SERT, providing a robust framework for validating its potential as a neurochemical probe or lead candidate.[2]

Key Pharmacological Context[1][2][3][4][5][6][7][8][9]
  • Target: Serotonin Transporter (SERT/SLC6A4).[1][2][3]

  • Mechanism: Competitive inhibition of 5-HT reuptake.[1][2][3]

  • Chemical Class: 4-substituted piperidine ether.[1][2][3][4]

  • Relevance: Depression, anxiety, and obsessive-compulsive disorder (OCD) therapeutic research.[1][2][3]

Chemical Handling & Solution Preparation[1][2][3][10][11]

Compound: this compound Salt Form: Hydrochloride (HCl) Solubility Profile: High aqueous solubility; soluble in DMSO.[1][2][3]

Stock Solution Protocol

The HCl salt form acts as a weak acid in solution.[1][2][3] Unbuffered aqueous dissolution can lower pH, potentially affecting protein stability in assays.[1][2][3]

  • Primary Stock (10 mM): Dissolve the compound in 100% DMSO. Vortex for 30 seconds.[1][2][3]

    • Note: DMSO is preferred over water for long-term storage (-20°C) to prevent hydrolysis or bacterial growth, despite the salt's water solubility.[1][2][3]

  • Working Dilutions: Dilute the Primary Stock into the specific Assay Buffer.

    • Critical Step: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) for binding assays or 0.5% (v/v) for cellular assays to avoid solvent-induced artifacts.[1][2][3]

Assay Workflow Visualization

The following diagram outlines the logical progression from compound preparation to functional validation.

AssayWorkflow cluster_Binding Phase 1: Affinity (Ki) cluster_Functional Phase 2: Efficacy (IC50) Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (10-point log scale) Stock->Dilution Incubation Incubation ([3H]-Paroxetine) Dilution->Incubation Cells Live Cell Plating (HEK-SERT) Dilution->Cells Membrane Membrane Prep (HEK-293 SERT) Membrane->Incubation Filter Filtration & Scintillation Incubation->Filter Analysis Data Analysis (Non-linear Regression) Filter->Analysis DyeLoad Dye Loading (Fluorescent NT) Cells->DyeLoad Kinetic Kinetic Read (RFU over time) DyeLoad->Kinetic Kinetic->Analysis

Figure 1: Integrated workflow for evaluating SERT ligands, moving from solubility checks to radioligand binding and functional uptake assays.[1][2][3]

Protocol A: Radioligand Competition Binding (Affinity)[1][2][3]

This assay determines the binding affinity (


) of the test compound by displacing a known radioligand (

-Paroxetine or

-Citalopram) from SERT.[1][2][3]
Materials
  • Membrane Source: HEK-293 cells stably expressing human SERT (hSERT) or rat cortical membranes.[1][2][3]

  • Radioligand:

    
    -Paroxetine (Specific Activity ~80 Ci/mmol).[1][2][3]
    
  • Non-Specific Binding (NSB) Control: 10

    
    M Fluoxetine.[1][2][3]
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1][3]

Step-by-Step Methodology
  • Plate Preparation: Use 96-well polypropylene deep-well plates.

    • Add 25

      
      L of Assay Buffer (Total Binding wells).[1][2][3]
      
    • Add 25

      
      L of 10 
      
      
      
      M Fluoxetine (NSB wells).[1][2][3]
    • Add 25

      
      L of Test Compound (Test wells, 10 concentrations: 
      
      
      
      M to
      
      
      M).
  • Radioligand Addition: Add 25

    
    L of 
    
    
    
    -Paroxetine (Final concentration: 0.5 nM, approx.
    
    
    ).
  • Membrane Addition: Add 200

    
    L of membrane suspension (approx. 5-10 
    
    
    
    g protein/well).[1][2][3]
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp) .

    • Expert Insight: Unlike dopamine transporters (often incubated at 4°C), SERT binding with paroxetine reaches equilibrium faster and reliably at room temperature.[1][2][3]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand sticking) using a cell harvester.

  • Wash: Wash 3x with ice-cold Assay Buffer.[1][2][3]

  • Detection: Add liquid scintillant and count radioactivity (CPM).

Data Processing

Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.[1][2][3][4]

Protocol B: Functional Uptake Assay (Efficacy)[1][2][3]

While binding proves interaction, this assay proves the compound actively inhibits the transport of serotonin.[2] We utilize a fluorescence-based neurotransmitter mimic (e.g., Molecular Devices Neurotransmitter Uptake Assay Kit) for high throughput.[1][2][3]

Materials
  • Cells: HEK-293 cells stably expressing hSERT.[1][2][3]

  • Reagent: Fluorescent Dye Solution (proprietary masking dye + fluorescent neurotransmitter mimic).[1][2][3]

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology
  • Cell Plating: Plate cells at 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight.

  • Compound Addition: Remove media. Add 100

    
    L of Test Compound in HBSS buffer.[1][2][3] Incubate for 30 minutes at 37°C.
    
  • Dye Addition: Add 100

    
    L of Dye Solution.
    
  • Kinetic Reading: Immediately transfer to a fluorescence plate reader (Excitation 440 nm / Emission 520 nm).[1][2][3]

    • Settings: Read every 30 seconds for 15 minutes.

  • Mechanism: The transporter pumps the fluorescent dye into the cell.[1][2][3] The masking dye (extracellular) quenches fluorescence outside.[1][2][3] As dye enters the cell, fluorescence increases.[1] An inhibitor (the test compound) will result in a lower slope of fluorescence increase.[1][2][3]

Mechanistic Diagram

Mechanism SERT SERT Protein Uptake Intracellular Accumulation SERT->Uptake Normal Function Substrate 5-HT / Dye Substrate->SERT Binds Inhibitor 4-[(3-Fluorophenoxy)methyl] piperidine HCl Inhibitor->SERT Competes (High Affinity) Block Transport Blocked Inhibitor->Block Result Block->Uptake Decreased Signal

Figure 2: Mechanistic action of the piperidine ether derivative competing with substrate for the SERT translocation site.

Expected Results & Troubleshooting

Reference Data Table (Anticipated Range)

Based on structural analogs (Paroxetine/Fluoxetine), the following ranges are expected if the compound is active:

ParameterAssay TypeExpected Range (Active)Validation Control (Paroxetine)

Radioligand Binding0.1 nM - 50 nM~0.1 - 0.3 nM

Functional Uptake1.0 nM - 100 nM~1.0 - 5.0 nM
Hill Slope Binding/Functional0.8 - 1.21.0
Troubleshooting Guide
  • High Non-Specific Binding (NSB):

    • Cause: The piperidine ring and fluorophenoxy group are lipophilic.[1][2][3][5]

    • Solution: Pre-soak GF/B filters in 0.5% PEI for at least 2 hours.[1][2][3] Use low-binding plasticware.[1][2][3]

  • Inconsistent Functional Data:

    • Cause: "Edge effects" in 96-well plates due to temperature gradients.[1][2][3]

    • Solution: Incubate plates at room temperature for 15 minutes post-dye addition before reading to equilibrate. Avoid using outer wells for data.[1][2][3]

  • Precipitation:

    • Cause: High concentration of HCl salt in cold buffer.[1][2][3]

    • Solution: Inspect the 10 mM stock for clarity. Sonicate if necessary.[1][2][3] Ensure final DMSO is <0.5%.[1][2][3]

References

  • Tatsumi, M., et al. (1997).[1][2] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.[1][2][3]

  • Bolden-Watson, C., & Richelson, E. (1993).[1][2][3] Blockade by newly developed antidepressants of biogenic amine uptake into rat brain synaptosomes.[1][2][3] Life Sciences, 52(12), 1023-1029.[1][2][3]

  • Molecular Devices. (n.d.).[1][2][3] Neurotransmitter Transporter Uptake Assay Kit Application Note.

  • Andersen, J., et al. (2009).[1][2] Molecular determinants of binding of the specific serotonin reuptake inhibitor S-citalopram to the human serotonin transporter. Journal of Biological Chemistry, 284(15), 10276-10284.[1][2][3]

Sources

Title: 4-[(3-Fluorophenoxy)methyl]piperidine HCl: A Pharmacophoric Probe for Sigma-1 Receptor and SERT Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride

Executive Summary

This compound is a specialized chemical probe belonging to the 4-(aryloxymethyl)piperidine scaffold class. While structurally related to selective serotonin reuptake inhibitors (SSRIs) like paroxetine, this specific regioisomer serves as a critical tool for mapping the hydrophobic binding domains of the Sigma-1 Receptor (S1R) and investigating spatial tolerance within the Serotonin Transporter (SERT) vestibule.

This guide details the compound's utility in Structure-Activity Relationship (SAR) studies, specifically for dissecting the "Region B" (secondary hydrophobic) interactions in S1R ligand design. It includes validated protocols for radioligand binding assays and mechanistic profiling.

Chemical & Physical Properties

PropertySpecification
Chemical Name This compound
CAS Number 614731-38-3
Molecular Formula C₁₂H₁₆FNO · HCl
Molecular Weight 245.72 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Water (with warming), Methanol
Purity Grade ≥98% (HPLC), suitable for biochemical assays
Storage Desiccate at -20°C; protect from light and moisture

Biological Applications & Mechanism

Primary Target: Sigma-1 Receptor (S1R)

The 4-(aryloxymethyl)piperidine scaffold is a "privileged structure" for S1R binding. The S1R pharmacophore requires a basic amine (proton acceptor) flanked by two hydrophobic regions.[1]

  • Mechanism: This probe acts as a ligand that binds to the S1R at the Mitochondria-Associated Membrane (MAM). Depending on the specific assay conditions, it can modulate the chaperone activity of S1R, influencing calcium signaling (IP3R stabilization) and cellular stress responses.

  • Structural Probe Utility: The 3-fluoro substitution provides a specific steric and electronic profile to probe the meta-position tolerance of the S1R "primary hydrophobic pocket," distinguishing it from para-substituted analogs (e.g., 4-fluorophenoxy) used in PET imaging.

Secondary Target: Serotonin Transporter (SERT)

As a simplified analog of paroxetine (which possesses a 3,4-disubstituted piperidine core), this 4-substituted isomer is used to determine the necessity of the 3-position substituent for high-affinity SERT blockade.

  • Application: It serves as a negative control or "selectivity filter" to identify ligands that retain S1R affinity while minimizing SERT cross-reactivity, a common liability in CNS drug development.

Visualization: S1R Pharmacophore & Signaling

S1R_Mechanism Probe 4-[(3-Fluorophenoxy) methyl]piperidine S1R Sigma-1 Receptor (Chaperone) Probe->S1R High Affinity Binding (Ki < 50nM) BiP BiP (GRP78) Sensor S1R->BiP Dissociation (Activation) IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilization (Ca2+ Flux) MAM Mitochondria-Associated Membrane (MAM) S1R->MAM Translocation Outcome Modulation of ER Stress & Ca2+ Signaling IP3R->Outcome

Caption: Schematic of the probe's interaction with the Sigma-1 Receptor complex at the ER-mitochondria interface.

Experimental Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the probe for S1R using guinea pig brain membranes or HEK293 cells overexpressing S1R.

Materials:

  • Radioligand:

    
    -Pentazocine (Specific Activity ~30 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding (NSB) mask: Haloperidol (10 µM).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000

    
     for 20 min at 4°C. Resuspend pellet to a final protein concentration of 0.5 mg/mL.
    
  • Incubation Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 200 µL):

    • 50 µL Membrane suspension.

    • 50 µL

      
      -Pentazocine (Final conc. 3 nM).
      
    • 50 µL Test Compound (4-[(3-Fluorophenoxy)methyl]piperidine) at varying concentrations (

      
       to 
      
      
      
      M).
    • 50 µL Buffer (or Haloperidol for NSB wells).

  • Equilibration: Incubate for 120 minutes at 37°C . Note: S1R kinetics are slow; adequate time is crucial for equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter.

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: SERT Selectivity Screen

Objective: Assess off-target liability.

Materials:

  • Radioligand:

    
    -Paroxetine.[2]
    
  • Tissue: Rat cortical membranes.

Methodology:

  • Incubate membranes with

    
    -Paroxetine (0.5 nM) and the test probe (
    
    
    
    screening concentration).
  • Incubate for 60 min at 25°C.

  • Define non-specific binding with Fluoxetine (10 µM).

  • Interpretation: If displacement >50% at 10 µM, proceed to full dose-response curve.

Representative Data & Pharmacophore Analysis

The following table summarizes the expected profile for 4-(aryloxymethyl)piperidines based on scaffold literature.

TargetExpected Affinity (

)
Interpretation
Sigma-1 Receptor 1 – 50 nM High Affinity. The 3-fluorophenoxy group fits the primary hydrophobic pocket.
Sigma-2 Receptor > 200 nMModerate to Low Affinity.[3] Provides selectivity over S2R.
SERT 100 – 1000 nMModerate Affinity. Lacks the 3-position stabilization found in Paroxetine.
Dopamine D2 > 5000 nMNegligible Affinity.
Workflow Visualization

Assay_Workflow cluster_0 Preparation cluster_1 Binding Assay cluster_2 Analysis Step1 Solubilize Probe (DMSO Stock) Step3 Incubate: Membranes + [3H]Ligand + Probe (Titration) Step1->Step3 Step2 Membrane Prep (Guinea Pig Brain) Step2->Step3 Step4 Equilibrium (2h @ 37°C) Step3->Step4 Step5 GF/B Filtration (PEI coated) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Step7 Calculate Ki (Cheng-Prusoff) Step6->Step7

Caption: Standardized workflow for determining binding affinity constants.

References

  • Sigma-1 Receptor Pharmacophore Definition

    • Gund, T. M., et al. (2004). "Three-dimensional pharmacophore for sigma-1 receptor ligands." Journal of Medicinal Chemistry.

  • 4-(Phenoxymethyl)

    • Maier, C. A., & Wünsch, B. (2002). "Novel Sigma Receptor Ligands: Synthesis and Structure-Affinity Relationships of 4-(Phenoxymethyl)piperidines." Journal of Medicinal Chemistry.

  • Radioligand Binding Protocols

    • Ganapathy, M. E., et al. (1999). "Sigma-1 receptor-mediated changes in intracellular calcium in human neuroblastoma cells." Journal of Pharmacology and Experimental Therapeutics.

  • SERT vs.

    • Fishback, J. A., et al. (2010). "Sigma receptors: potential targets for a new class of antidepressant drugs." Pharmacology & Therapeutics.

  • Compound Verification

    • PubChem Compound Summary for 4-[(3-Fluorophenoxy)methyl]piperidine.

Sources

Technical Application Note: 4-[(3-Fluorophenoxy)methyl]piperidine (3-F-PMP) in Neuroreceptor Profiling

[1]

Executive Summary & Biological Context

4-[(3-Fluorophenoxy)methyl]piperidine (herein referred to as 3-F-PMP ) is a bioactive chemical scaffold widely utilized in medicinal chemistry and neuropharmacology.[1] It serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for multiple diverse receptors, most notably the Sigma-1 receptor (


R)Serotonin Transporter (SERT)1

In experimental neuroscience, 3-F-PMP is rarely a final clinical drug but functions as a critical chemical probe and lead optimization intermediate .[1] Its utility lies in its ability to delineate the structural requirements for binding to lipophilic amine pockets.[1] The addition of the fluorine atom at the meta (3-) position of the phenoxy ring is a strategic modification designed to:

  • Block Metabolic Degradation: Prevent CYP450-mediated hydroxylation at the metabolically susceptible phenyl ring.[1]

  • Modulate Lipophilicity: Increase

    
     to enhance blood-brain barrier (BBB) permeability without significantly altering steric bulk.[1]
    
  • Probe Electronic Effects: Influence the acidity of the ether oxygen and the pi-stacking capability of the aromatic ring within the receptor binding site.

This guide details the protocols for using 3-F-PMP to profile selectivity between Sigma-1 receptors and monoamine transporters, a critical step in developing non-addictive analgesics and antidepressants.[1]

Mechanistic Basis & Pharmacophore Modeling[1]

To understand the experimental utility of 3-F-PMP, one must visualize its interaction with target proteins.[1] The molecule consists of three pharmacophoric elements:

  • Cationic Center: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with a conserved aspartate residue (e.g., Asp115 in D4 receptors or Asp98 in SERT).

  • Flexible Linker: The oxymethyl bridge (

    
    ) allows rotational freedom to position the aromatic ring.[1]
    
  • Lipophilic Tail: The 3-fluorophenyl group engages in hydrophobic or

    
     stacking interactions.[1]
    
Visualization: The Promiscuous Binding Mode

The following diagram illustrates the divergent signaling pathways and binding modes interrogated by this scaffold.

Gcluster_TargetsPrimary Biological Targetscluster_EffectsDownstream Physiological ReadoutsProbe3-F-PMP Scaffold(The Probe)SERTSerotonin Transporter(SERT)Probe->SERT CompetitiveBindingSigma1Sigma-1 Receptor(Chaperone)Probe->Sigma1 Agonist/AntagonistNavNav1.7 / Nav1.8(Sodium Channels)Probe->Nav PoreBlockadeNoteKey Variable:3-Fluoro substitutionblocks metabolism & tunes selectivity.Probe->NoteUptake5-HT ReuptakeInhibitionSERT->Uptake Blocks TransportCa_MobCalciumMobilizationSigma1->Ca_Mob IP3R GatingER_StressER StressModulationSigma1->ER_Stress Chaperone Activity

Caption: Mechanistic divergence of the 3-F-PMP scaffold. The molecule acts as a dual probe, interrogating both monoamine transport (SERT) and ER-stress pathways (Sigma-1).[1]

Experimental Protocols

Protocol A: Comparative Radioligand Binding Assay (SERT vs. R)

Objective: To determine the affinity constant (

1

Reagents:

  • Buffer A (Sigma-1): 50 mM Tris-HCl, pH 7.4.

  • Buffer B (SERT): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    
    -Pentazocine (for 
    
    
    ) and
    
    
    -Paroxetine (for SERT).[1]
  • Displacing Agent (Non-specific): Haloperidol (10

    
    M) for 
    
    
    ; Fluoxetine (10
    
    
    M) for SERT.[1]

Workflow:

  • Membrane Preparation:

    • Use rat brain cortex (rich in SERT) and liver or guinea pig brain (rich in

      
      ) homogenates.
      
    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellets in respective buffers.
      
  • Incubation:

    • 
       Arm:  Incubate 100 
      
      
      g membrane protein with 3 nM
      
      
      -Pentazocine and varying concentrations of 3-F-PMP (
      
      
      to
      
      
      M) in Buffer A.
    • Time: 120 minutes at 37°C (Critical: Sigma receptors equilibrate slowly).

    • SERT Arm: Incubate 100

      
      g membrane protein with 0.5 nM 
      
      
      -Paroxetine and 3-F-PMP in Buffer B.
    • Time: 60 minutes at 25°C (Room Temp).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]

    • Wash

      
       with ice-cold buffer.[1]
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression and convert to 
      
      
      using the Cheng-Prusoff equation.[1]

Validation Criteria:

  • Specific binding must exceed 80% of total binding.[1]

  • Hill slope should be near 1.0 (indicating competitive binding at a single site).[1]

Protocol B: Microsomal Intrinsic Clearance ( )

Objective: To validate the "Fluorine Effect" by comparing the metabolic stability of 3-F-PMP against its non-fluorinated analog (4-(phenoxymethyl)piperidine).

Rationale: The 3-position on the phenoxy ring is a "metabolic soft spot."[1] Unsubstituted rings are rapidly hydroxylated.[1] This assay confirms that the probe is stable enough for in vivo use.[1]

Step-by-Step:

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (human or rat, 0.5 mg/mL protein).

    • Test Compound (3-F-PMP): 1

      
      M final concentration.
      
  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.[1]

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      min.
    • Quench immediately in 150

      
      L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
      
  • Quantification:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor the parent ion transition (e.g.,

      
       fragment).
      
  • Calculation:

    • Plot

      
       vs. time.[1] The slope is 
      
      
      .[1]
    • 
      .[1]
      

Expected Outcome: 3-F-PMP should exhibit a


1

Data Interpretation & Reference Values

When characterizing 3-F-PMP, compare your results against these established scaffold baselines. Note: Values are representative of the scaffold class.

TargetExpected

(nM)
Interpretation
Sigma-1 (

R)
5 – 50 nM High Affinity. The 4-substitution pattern is ideal for the Sigma-1 "primary hydrophobic pocket."[1]
Sigma-2 (

R)
> 500 nMModerate Selectivity. 3-F-PMP is typically

selective over

.[1]
SERT 10 – 100 nM High Affinity. Acts as a competitive inhibitor.[1] Potency depends heavily on N-substitution.[1]
Dopamine D4 > 1000 nMLow Affinity. Unless the piperidine nitrogen has a bulky benzyl group, D4 affinity is low.

Troubleshooting Tip: If you observe unexpectedly high affinity for Dopamine D2/D4 receptors, ensure your sample is not contaminated with N-benzyl derivatives, which are common synthetic precursors.[1]

References

  • Glennon, R. A., et al. (1991). "Structural features of sigma ligands." Journal of Medicinal Chemistry. (Foundational work establishing the piperidine-linker-phenyl scaffold for Sigma receptors).
  • Robarge, M. J. (2025).[1] "Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonist." ChemRxiv.

  • Berardi, F., et al. (2009). "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Authoritative text on the metabolic stability conferred by 3-fluoro substitutions).

  • Koe, B. K. (1976).[1] "Molecular geometry of inhibitors of the uptake of catecholamines and serotonin." Journal of Pharmacology and Experimental Therapeutics. (Classic reference for the phenyl-piperidine pharmacophore in SERT inhibition).[1]

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride for in vivo studies in rodents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride

Executive Summary

This compound is a piperidine-based ether scaffold structurally analogous to established serotonin reuptake inhibitors (SSRIs) such as paroxetine and femoxetine, as well as dopamine D4 receptor antagonists. This compound serves as a critical chemical probe for interrogating monoaminergic signaling pathways in vivo.

This guide provides a standardized protocol for the formulation, administration, and neurobehavioral evaluation of this compound in rodent models. It is designed to validate the compound's efficacy as a monoamine modulator, specifically targeting anxiety and depressive-like behaviors, while rigorously controlling for off-target locomotor effects.

Chemical Profile & Mechanism of Action (MoA)

The 4-(phenoxymethyl)piperidine pharmacophore is a "privileged structure" in medicinal chemistry, known to bind with high affinity to the Serotonin Transporter (SERT) and Dopamine Receptors (D4) . The 3-fluorine substitution on the phenoxy ring typically enhances metabolic stability and lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

  • Primary Target Hypothesis: Inhibition of SERT/NET or antagonism of D4 receptors.

  • Physiological Effect: Acute increase in synaptic serotonin (5-HT) or modulation of dopaminergic tone, leading to anxiolytic or antidepressant-like effects.

Signal Transduction Pathway

The following diagram illustrates the hypothesized mechanism where the compound blocks SERT, preventing 5-HT reuptake and enhancing downstream signaling (e.g., BDNF expression).

MoA_Pathway Compound 4-[(3-Fluorophenoxy)methyl]piperidine SERT Serotonin Transporter (SERT) Compound->SERT Inhibits Synapse Synaptic Cleft (Increased 5-HT) SERT->Synapse Blocks Reuptake Receptor Post-synaptic 5-HT Receptors Synapse->Receptor Activates Signal Downstream Signaling (cAMP, BDNF) Receptor->Signal Transduction Behavior Antidepressant/Anxiolytic Response Signal->Behavior Modulates

Figure 1: Hypothesized mechanism of action. The compound inhibits SERT, potentiating synaptic serotonin levels.

Formulation & Dosing Strategy

Critical Consideration: As a hydrochloride salt, the compound is polar but the lipophilic fluorophenoxy tail may limit solubility in pure saline at high concentrations.

Vehicle Selection Table
Vehicle SystemSolubility LimitRecommended UseNotes
0.9% Saline ~5 mg/mLFirst Line Sonicate for 10-15 mins. Ideal for i.p. injection.
5% DMSO + 95% Saline >10 mg/mLHigh Dose Use if precipitation occurs in pure saline.
20% HP-β-CD >20 mg/mLOral (p.o.) Hydroxypropyl-beta-cyclodextrin improves bioavailability.
Dosing Regimen (Rodents)

Based on structural analogs (e.g., Paroxetine, Litoxetine), the active dose range is estimated between 1–10 mg/kg.

  • Route: Intraperitoneal (i.p.) or Oral gavage (p.o.).

  • Volume: 10 mL/kg (mice) or 5 mL/kg (rats).

  • Pre-treatment Time: Administer 30–60 minutes prior to behavioral testing to align with estimated

    
    .
    

Experimental Protocols

Study 1: Safety & Sedation Screen (Irwin Test)

Purpose: To ensure that any efficacy in behavioral models is not a false positive caused by sedation or motor toxicity.

  • Acclimation: Habituate mice (C57BL/6J, Male, 8-10 weeks) to the testing room for 1 hour.

  • Dosing: Administer Vehicle, 3, 10, or 30 mg/kg (i.p.).

  • Observation: At 30 min and 60 min post-dose, score for:

    • Sedation: Loss of righting reflex, ptosis.

    • Excitation: Stereotypy, tremors, straub tail.

    • Autonomic: Salivation, lacrimation, piloerection.

  • Pass Criteria: No significant sedation or motor impairment at the therapeutic dose (e.g., 10 mg/kg).

Study 2: Efficacy - Forced Swim Test (FST)

Purpose: To assess antidepressant-like activity.[1][2] This test measures the transition from escape-directed behavior to passive immobility (despair).

Workflow Diagram:

FST_Protocol Step1 Acclimation (1 hr) Step2 Drug Admin (T = -30 min) Step1->Step2 Step3 Swim Session (6 min) Step2->Step3 Step4 Video Analysis (Last 4 min) Step3->Step4

Figure 2: FST Experimental Workflow. Data collection focuses on the last 4 minutes of the session.

Step-by-Step:

  • Apparatus: Cylindrical tank (30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Treatment: Administer compound (e.g., 10 mg/kg) or Vehicle.

  • Test: Place mouse in water for 6 minutes .

  • Scoring: Record the duration of immobility during the last 4 minutes .

    • Immobility defined as: Floating with only small movements necessary to keep the head above water.

  • Validation: A significant reduction in immobility compared to Vehicle indicates antidepressant-like efficacy.

Study 3: Efficacy - Elevated Plus Maze (EPM)

Purpose: To assess anxiolytic-like activity.

  • Apparatus: Plus-shaped maze elevated 50 cm above floor, with two open arms and two closed arms.

  • Treatment: Administer compound 30 min prior to test.

  • Test: Place mouse in the center facing an open arm. Record for 5 minutes .

  • Metrics:

    • % Time in Open Arms (Anxiolytic index).

    • Total Entries (Locomotor control).

  • Interpretation: Increased time in open arms without a decrease in total entries suggests anxiolysis.

Data Analysis & Interpretation

Present your data using the following structure to ensure clarity and comparability.

Table: Expected Outcomes for a Monoamine Modulator

AssayMetricEffect of VehicleEffect of Compound (10 mg/kg)Interpretation
FST Immobility Time (s)~150 - 180 s< 100 s (Significant Decrease)Antidepressant-like activity
EPM % Open Arm Time~20%> 35% (Significant Increase)Anxiolytic-like activity
LMA Total Distance (cm)BaselineNo Change Specificity (Not a stimulant)

Note: LMA (Locomotor Activity) is a control assay. If the compound increases LMA significantly, FST results may be false positives.

References

  • Modulation of Serotonin Transporter by Piperidine Derivatives Source:Journal of Medicinal Chemistry / ResearchGate Context: Establishes the structural basis for 3- and 4-substituted piperidines as high-affinity SERT ligands.

  • Dopamine D4 Receptor Antagonism by Phenoxymethyl-piperidines Source:National Institutes of Health (NIH) / PMC Context: Describes the use of 4-(phenoxymethyl)piperidine scaffolds as selective D4 antagonists and their evaluation in vivo.

  • Standardized Protocols for the Forced Swim Test Source:Nature Protocols Context: Authoritative methodology for conducting and scoring the FST in mice.

Sources

Troubleshooting & Optimization

Low yield in 4-[(3-Fluorophenoxy)methyl]piperidine HCl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of 4-[(3-Fluorophenoxy)methyl]piperidine HCl , focusing on the critical bottleneck: the formation of the ether linkage and the subsequent salt isolation.

The low yield is likely stemming from two distinct failure points:

  • The Coupling Efficiency: The electronic effects of the 3-fluorine atom affect the reactivity of the phenol in competing ways depending on your chosen route (Mitsunobu vs. SN2).

  • The Salt Isolation: Piperidine hydrochloride salts with ether linkers are notorious for being hygroscopic oils rather than crystalline solids, leading to massive material loss during filtration.

Module 1: Diagnostic & Route Selection

Before troubleshooting reagents, you must verify you are using the correct mechanism for the electronic nature of 3-fluorophenol .

The Electronic Conflict

The fluorine atom at the meta position is electron-withdrawing (Inductive effect: -I).[1]

  • pKa Impact: It lowers the pKa of the phenol to ~9.3 (vs. 10.0 for phenol).

  • Nucleophilicity Impact: It destabilizes the phenoxide, making it a weaker nucleophile .

FeatureRoute A: Mitsunobu Coupling Route B: SN2 Displacement
Mechanism N-Boc-alcohol + Phenol + PPh3 + DEAD/DIADN-Boc-Mesylate + Phenoxide (Base)
Effect of 3-F Beneficial. Lower pKa facilitates faster protonation of the betaine intermediate.[1]Detrimental. Weaker nucleophile reacts sluggishly with the mesylate/halide.
Common Yield 70–90% (if dry)30–50% (often requires high heat/forcing)
Recommendation Primary Choice for lab scale (<10g).[1]Only for scale-up if Mitsunobu fails.

Module 2: Troubleshooting the Mitsunobu Reaction

If you are using the Mitsunobu protocol (N-Boc-4-hydroxymethylpiperidine + 3-Fluorophenol), follow this troubleshooting logic.

Critical Control Points
  • Reagent Order: Never add the azo-compound (DEAD/DIAD) last if the phenol is already present.[1] The betaine must form first, or the phenol must be pre-mixed with PPh3.

    • Standard Protocol: Dissolve Alcohol + Phenol + PPh3 in THF. Cool to 0°C. Add DEAD/DIAD dropwise.

  • Moisture Sensitivity: The betaine intermediate is quenched by water immediately.[1]

    • Fix: Use molecular sieves in the reaction vessel.

  • pKa Matching: The pKa of 3-fluorophenol (9.3) is ideal.[1] If yield is low, it is not a pKa issue; it is likely steric hindrance or reagent degradation .[1]

Workflow Visualization

MitsunobuTroubleshoot Start Low Yield in Mitsunobu CheckTLC Check TLC: Is Product Forming? Start->CheckTLC NoProd No Product Visible CheckTLC->NoProd SomeProd Product Visible But Low Conversion CheckTLC->SomeProd HardPurify Product Exists Hard to Purify CheckTLC->HardPurify ReagentCheck Check DEAD/DIAD Quality (Yellow = Good, Faded = Bad) NoProd->ReagentCheck WaterCheck Check Moisture: Did Betaine Quench? SomeProd->WaterCheck Ph3PO Triphenylphosphine Oxide Co-eluting? HardPurify->Ph3PO OrderCheck Check Addition Order: Add DIAD slowly at 0°C ReagentCheck->OrderCheck Action1 Switch to ADDP/PBu3 (Stronger Reagents) WaterCheck->Action1 Action2 Use Polymer-bound PPh3 for easier workup Ph3PO->Action2

Figure 1: Diagnostic logic for Mitsunobu coupling failures.[1]

Module 3: Deprotection & Salt Crystallization (The "Hidden" Yield Killer)

Many researchers lose their product here.[1] The synthesis of 4-[(3-fluorophenoxy)methyl]piperidine HCl often results in a hygroscopic oil that refuses to crystallize, leading to perceived "low yield" when filtering.[1]

Protocol: The "Anti-Oil" Method

Step 1: The Scavenger Trap Do not just evaporate the Boc-deprotection mixture.

  • Dissolve the N-Boc intermediate in Dioxane (not DCM).[1]

  • Add 4M HCl in Dioxane (excess, 5-10 eq).

  • Stir at RT.[1][2][3] Do not heat.[1][4] Heating promotes acid-catalyzed cleavage of the ether bond.[1]

Step 2: Isolation (The Critical Fix) If you use Diethyl Ether to precipitate the salt, it often oils out because the ether absorbs atmospheric moisture, and the salt is hygroscopic.

  • The Fix: Use Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) with a heat/cool cycle.[1]

    • Evaporate the reaction solvent completely to a gum.[1]

    • Add a minimum amount of hot MeCN (or EtOAc/MeOH 9:1).

    • Let it cool slowly to RT, then to 4°C.

    • If it oils out, scratch the glass or add a seed crystal.

    • Trituration: If it remains an oil, decant the solvent, add fresh anhydrous Et2O, and sonicate vigorously.[1] This forces the oil to solidify into an amorphous powder.

Module 4: FAQs & Quick Troubleshooting

Q1: I see a major spot just below my product on TLC during the Mitsunobu reaction. What is it? A: This is likely hydrazine-dicarboxylate , a byproduct of DEAD/DIAD degradation.[1] It indicates your azo-reagent is wet or old.[1] Purchase fresh DIAD (40% in toluene is safer and more stable than neat DEAD).[1]

Q2: Can I use the mesylate route (SN2) instead? A: Yes, but you must compensate for the low nucleophilicity of 3-fluorophenoxide.

  • Protocol: Use Cs2CO3 (Cesium Carbonate) instead of K2CO3 in DMF at 80°C. The "Cesium Effect" increases the solubility and reactivity of the phenoxide. Add a catalytic amount of TBAI (tetrabutylammonium iodide).[1]

Q3: My HCl salt turned into a brown goo overnight. A: It is hygroscopic.[1] You must store it in a desiccator.[1] To recover it, dissolve in minimal methanol, add excess ether, and sonicate until a white solid precipitates.[1] Filter under nitrogen if possible.[1]

References

  • Mitsunobu Reaction Mechanism & Optimization

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 109(6), 2009, pp. 2551–2651.[1] [1]

  • Nucleophilic Substitution with Fluorophenols

    • Cantillo, D., et al. "Flash Chemistry for the Synthesis of 4-Substituted Pyridines." Reaction Chemistry & Engineering, 2016.[1] (Describes electronic effects of fluoro-substituents on nucleophilic attack).

  • Purification of Piperidine Salts

    • "Purification of Laboratory Chemicals," 8th Edition.[1] (General reference for recrystallization of hygroscopic amine salts using acetonitrile/ether systems). [1]

  • General Procedure for Aryloxymethyl Piperidines

    • See US Patent 20040229912A1, "Piperidine derivatives as MCH antagonists."[1] (Describes the synthesis of analogous 4-aryloxymethyl piperidines via N-Boc intermediates).

Sources

Side reactions in the synthesis of fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Fluorinated Piperidines

Topic: Troubleshooting Side Reactions in Fluorinated Piperidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Operational

Executive Summary: The Fluorine Challenge

Fluorinated piperidines are high-value pharmacophores due to their ability to modulate basicity (


) and metabolic stability (blocking P450 oxidation sites).[1] However, their synthesis is plagued by the "fluorine effect"—the high electronegativity of fluorine destabilizes carbocation intermediates and alters the reactivity of neighboring functional groups.

This guide addresses the three most critical failure modes:

  • Elimination vs. Substitution during nucleophilic fluorination (DAST/Deoxo-Fluor).

  • Ring Contraction/Rearrangement mediated by neighboring nitrogen participation.[1]

  • Hydrodefluorination (HDF) during the reduction of fluoropyridines.[1][2]

Module 1: Nucleophilic Fluorination (DAST/Deoxo-Fluor)

Context: You are converting a hydroxypiperidine (alcohol) to a fluoropiperidine using DAST, Deoxo-Fluor, or XtalFluor.

Issue 1: "I isolated the alkene (tetrahydropyridine) instead of the fluoride."

Diagnosis: Elimination (


) is competing with Nucleophilic Substitution (

).[1] Root Cause:
  • Basicity: DAST and Deoxo-Fluor liberate HF and amine byproducts that can act as bases.[1]

  • Carbocation Instability: If the reaction proceeds via an

    
    -like pathway, the developing carbocation is destabilized by the electron-withdrawing inductive effect of the ring nitrogen (even if protected), making the elimination pathway kinetically favorable to relieve steric strain.
    

Troubleshooting Protocol:

VariableRecommendationRationale
Reagent Switch to PyFluor or Perfluoro-1-butanesulfonyl fluoride (PBSF) PyFluor is less basic and less prone to elimination side reactions than DAST [1].[1]
Solvent Use Dichloromethane (DCM) or Toluene ; Avoid THFNon-polar solvents disfavor the separation of charge required for

elimination.[1]
Base Add DBU or Collidine (carefully)While counter-intuitive, specific non-nucleophilic bases can sometimes buffer the HF generated, preventing acid-catalyzed elimination, though this is substrate-dependent.[1]
Temperature -78°C to -20°C Maintain low temperatures during addition. Elimination has a higher activation energy than substitution.[1]
Issue 2: "My product mass is correct, but the NMR shows a contracted ring (Pyrrolidine)."

Diagnosis: Neighboring Group Participation (NGP) leading to rearrangement.[1] Mechanism: When fluorinating 3-hydroxypiperidines , the nitrogen lone pair (even in carbamates like Boc/Cbz) can attack the activated hydroxyl group (leaving group) to form a bicyclic aziridinium ion .[1] Fluoride then attacks the less hindered carbon, often resulting in ring contraction to a (fluoromethyl)pyrrolidine.[1]

Visualizing the Failure Mode (DOT Diagram):

Rearrangement Start N-Boc-3-Hydroxypiperidine (Substrate) Activated Activated Intermediate (-OSF2NEt2) Start->Activated DAST Aziridinium Bicyclic Aziridinium Ion (Critical Intermediate) Activated->Aziridinium Intramolecular N-attack (Fast) Product_A 3-Fluoropiperidine (Desired) Activated->Product_A Direct F- attack (Slow, SN2) Aziridinium->Product_A F- attack at exocyclic carbon Product_B 2-(Fluoromethyl)pyrrolidine (Rearranged Byproduct) Aziridinium->Product_B F- attack at ring carbon

Caption: Competition between direct substitution and aziridinium-mediated ring contraction in 3-hydroxypiperidines.

Corrective Action:

  • Change Protecting Group: Switch from electron-rich groups (Bn, Boc) to highly electron-withdrawing groups like Tosyl (Ts) or Triflyl (Tf) .[1] This reduces the nucleophilicity of the nitrogen, preventing aziridinium formation.

  • Protonation: If compatible, perform the reaction on the amine salt (protonated nitrogen) to kill the lone pair entirely.[1]

Module 2: Hydrogenation of Fluoropyridines

Context: You are reducing a fluoropyridine to a fluoropiperidine using heterogeneous catalysis (


 + Metal).
Issue: "The fluorine atom disappeared (Hydrodefluorination)."

Diagnosis: Oxidative addition of the catalyst into the C-F bond.[1][3] Root Cause: Palladium (Pd/C) is notorious for catalyzing Hydrogenolysis of C-F bonds (Hydrodefluorination or HDF), especially at benzylic or aromatic positions prior to saturation [2].[1]

Troubleshooting Protocol:

ParameterStandard (Fail)Optimized (Pass)Mechanism of Fix
Catalyst Pd/CRh/Al₂O₃ or PtO₂ Rh and Pt have higher barriers for C-F oxidative addition compared to Pd.[1][4]
Solvent Methanol (Neutral)MeOH + 1.1 eq.[1] HCl/TFA Protonating the pyridine ring makes it electron-deficient, deactivating it toward oxidative addition by the metal.
Pressure 1 atm (Balloon)50-80 bar High pressure favors the kinetics of ring hydrogenation over the slower C-F cleavage.[1]

Visualizing the Pathway (DOT Diagram):

Hydrogenation Substrate 3-Fluoropyridine Path_Fail Pathway A: Pd/C, Neutral Substrate->Path_Fail Path_Success Pathway B: Rh/C, Acidic (HCl) Substrate->Path_Success Inter_Fail Metal-C-F Oxidative Addition Path_Fail->Inter_Fail Fast C-F insertion Inter_Success Pyridinium Salt (Ring Deactivated) Path_Success->Inter_Success Protonation Prod_Fail Piperidine (Defluorinated) Inter_Fail->Prod_Fail Reductive Elimination Prod_Success 3-Fluoropiperidine (Target) Inter_Success->Prod_Success Ring Hydrogenation (C-F Intact)

Caption: Divergent pathways in catalytic hydrogenation. Acidic conditions prevent metal insertion into the C-F bond.

Module 3: Electrophilic Fluorination (Selectfluor)

Context: Using Selectfluor to fluorinate enol ethers or enamines derived from piperidones.

Issue: "Low yield and formation of oxidative byproducts."

Diagnosis: Selectfluor is not just a fluorine source; it is a strong oxidant (


 vs SCE).[1]
Troubleshooting: 
  • Stoichiometry: strictly limit Selectfluor to 1.0–1.1 equivalents. Excess reagent oxidizes the amine or the alcohol intermediates.

  • Regiochemistry: If fluorinating N-Boc-4-piperidone, ensure kinetic enolate formation (LDA/LiHMDS at -78°C) before adding Selectfluor to prevent di-fluorination or thermodynamic isomer mixtures.

FAQ: Quick Solutions

Q: Can I use glass reaction vessels for DAST fluorinations? A: No. Or rather, "at your own risk." DAST generates HF, which etches glass. For scale-up or precise stoichiometry, use Teflon (PFA/FEP) or polypropylene vessels.[1] Etched glass releases water, which kills more DAST, generating more HF in a runaway cycle.

Q: Why is my 3-fluoropiperidine unstable on the shelf? A: If it is the free base, it may undergo intermolecular alkylation (self-polymerization) because the fluorine acts as a leaving group for the amine of a neighboring molecule.[1] Store as the HCl or TFA salt to ensure long-term stability.

Q: I need the cis-3-fluoro-4-hydroxypiperidine specifically. How do I control diastereoselectivity? A: Do not rely on direct fluorination.[1] Use the "O'Hagan Method" (hydrogenation of fluoropyridines) or biocatalytic desymmetrization [3].[1] Direct fluorination of 4-hydroxypiperidines usually yields mixtures due to the lack of facial selectivity.

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. Link[1]

  • Glorius, F., et al. (2019).[1][5] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[1][5][6] Nature Chemistry, 11, 264–270.[5] Link[1]

  • Wong, J., et al. (2024).[1] Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization. Organic Process Research & Development, 28. Link[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[1] Link

Sources

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-SOL-FPM-04 | Version: 2.1 | Last Updated: 2025-06-15[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses solubility, handling, and formulation challenges for 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride .

As a secondary amine hydrochloride salt with a lipophilic fluorophenoxy tail, this compound presents a classic "amphiphilic" solubility profile. While the hydrochloride head group provides water solubility, the lipophilic tail and the high pKa of the piperidine ring create specific challenges in physiological buffers (pH 7.4) and high-ionic-strength media.[1][2]

This guide moves beyond basic datasheets to explain the causality of solubility failures and provides self-validating protocols to ensure experimental reproducibility.

Module 1: Physicochemical Profile & Solubility Mechanics[2][3]

To troubleshoot effectively, you must understand the competing forces at play in your solution.

PropertyValue / CharacteristicImplication for Solubility
Structure Piperidine ring (amine) + Fluorophenoxy tailAmphiphilic: The salt is water-soluble, but the tail drives aggregation/precipitation in organic-poor media.[1][2]
Salt Form Hydrochloride (HCl)Common Ion Effect: Solubility decreases in high-chloride buffers (e.g., PBS, saline) due to the abundance of Cl⁻ ions driving the equilibrium back to the solid state.
pKa (Calc.) ~9.8 – 10.5 (Piperidine Nitrogen)pH Sensitivity: At pH < 8, the molecule is ionized (soluble).[2] At pH > 9, it deprotonates to the Free Base , which is insoluble in water.
Hygroscopicity HighThe solid absorbs atmospheric water, altering the effective Molecular Weight (MW) and leading to concentration errors.

Module 2: Troubleshooting Solubility Issues

Issue 1: "My solution turns cloudy immediately upon adding the solid to PBS."

Diagnosis: This is likely the Common Ion Effect . Phosphate Buffered Saline (PBS) contains ~137 mM NaCl.[1][2] When you add the HCl salt of your compound to this high-chloride environment, the solubility product (


) is exceeded more rapidly than in pure water.

The Fix:

  • Dissolve in Pure Water First: Prepare a 10x or 100x concentrate in sterile distilled water (where solubility is highest).

  • Dilute into Buffer: Slowly add this concentrate to your buffer.

  • Switch Buffers: If high concentration is required, use a low-chloride buffer (e.g., 10 mM Phosphate Buffer without NaCl) and adjust tonicity with glucose or mannitol instead of salts.[1][2]

Issue 2: "The compound precipitates when I dilute my DMSO stock into cell culture media."

Diagnosis: Kinetic Solubility Crash-Out. You are creating a local region of high hydrophobicity.[1][2] When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses away instantly, leaving the lipophilic "tails" of the molecules exposed to water before they can disperse. They aggregate and form amorphous precipitates.[1][2]

The Fix:

  • The "Intermediate Solvent" Step: Do not jump from 100% DMSO to 100% Aqueous.

  • Protocol: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol , then dilute that mixture into the final media. This creates a solvation "bridge."[1][2]

Issue 3: "The solid is sticky and difficult to weigh."

Diagnosis: Hygroscopic Water Uptake. The HCl salt has absorbed moisture from the air.[3] This introduces two errors:

  • You are weighing water, not drug (under-dosing).[1][2]

  • The substance becomes gummy and sticks to spatulas.

The Fix:

  • Equilibrate: Store the vial in a desiccator with active desiccant (e.g.,

    
     or Silica Gel).
    
  • Inert Weighing: If possible, weigh under a stream of Nitrogen or Argon.

  • Correction Factor: If the solid remains sticky, perform a water content analysis (Karl Fischer) or assume ~5-10% water weight and adjust calculations accordingly.

Module 3: Visual Troubleshooting Workflows

Workflow A: The Dissolution Decision Tree

Use this logic flow to determine the correct solvent system for your concentration requirements.

SolubilityLogic Start Start: Define Target Concentration CheckConc Is Target Conc > 10 mM? Start->CheckConc HighConc High Concentration Path CheckConc->HighConc Yes LowConc Low Concentration Path CheckConc->LowConc No SolventChoice1 Use DMSO or Ethanol Stock HighConc->SolventChoice1 SolventChoice2 Use Water or Low-Salt Buffer LowConc->SolventChoice2 CheckMedia Diluting into Media/PBS? SolventChoice1->CheckMedia Solution2 Direct Dissolution OK (Watch for Common Ion Effect) SolventChoice2->Solution2 PrecipCheck Risk of 'Crash Out' CheckMedia->PrecipCheck Yes Solution1 Use Intermediate Dilution (DMSO -> PEG400 -> Media) PrecipCheck->Solution1

Figure 1: Decision tree for selecting the appropriate solvent system based on concentration and final application.

Workflow B: The "Crash-Out" Prevention Protocol

Standard direct dilution often fails for lipophilic salts.[1][2] Use this serial step-down method.

SerialDilution Stock 100 mM Stock (100% DMSO) Inter Intermediate (10% DMSO / 90% PEG-400) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Working Sol. (Media/Buffer) Inter->Final Dilute to Target (Slow Addition)

Figure 2: Step-down dilution protocol to maintain solubility during the transition from organic to aqueous phases.

Module 4: Validated Protocols

Protocol 1: Preparation of 50 mM Stock Solution (Anhydrous)

Best for: Long-term storage, in vitro assays.[1][2]

  • Calculate: Determine mass required.

    • Note: Check the Certificate of Analysis (CoA) for water content. If unknown, assume 5% water weight error or dry the solid in a vacuum desiccator for 24h before weighing.

  • Weigh: Weigh the solid into a glass amber vial (plastic may leach).

  • Solvent: Add anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Why Anhydrous? Water in DMSO promotes degradation of the HCl salt over time.

  • Dissolve: Vortex vigorously for 30 seconds. If particles remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol 2: Aqueous Formulation for Animal Studies (IP/PO)

Best for: In vivo administration where DMSO must be minimized.[2]

  • Vehicle: 5% DMSO / 40% PEG-400 / 55% Water (or Saline).[1][2]

  • Step 1: Dissolve compound completely in the 5% DMSO volume.

  • Step 2: Add the 40% PEG-400 volume. Vortex until clear.

    • Checkpoint: The solution must be clear before adding water.

  • Step 3: Slowly add the Water/Saline volume while vortexing.

    • Why? Adding water too fast causes local precipitation.[1][2]

  • pH Adjustment: Check pH. If < 4.0 (due to HCl), adjust carefully to pH 5.0–6.0 using dilute NaOH.[2]

    • Warning: Do not exceed pH 7.0, or the free base will precipitate.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of this compound? A: No. Piperidine derivatives can be heat-sensitive, and the HCl salt may hydrolyze or degrade under high pressure/temp. Use 0.22 µm filtration (PVDF or PES membranes) for sterilization.[1][2]

Q: Why does the datasheet say "Soluble in Water" but mine isn't? A: "Soluble" is a thermodynamic term defined in pure water at 25°C. In your lab, you are likely using cold buffers, high-salt PBS, or old stock.

  • Check: Is your water cold? Warm it to 37°C.

  • Check: Are you using PBS? Switch to water, dissolve, then add 10x PBS concentrate.

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates faster, changing the concentration of your stock over time. DMSO is preferred for frozen stocks.[1][2] Ethanol is preferred if the solvent must be evaporated off (e.g., coating plates).

References

  • PubChem. Compound Summary: Piperidine Hydrochloride Properties.[1][2] National Library of Medicine.[1] Available at: [Link][1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews.[1][2] (Discusses the Common Ion Effect in HCl salts). Available at: [Link]

  • Gaylord Chemical. DMSO Solubility Data & Handling.[1][2][5] (Guide on DMSO compatibility with amine salts). Available at: [Link][1][2]

Sources

Technical Support Center: Stability Assurance for 4-[(3-Fluorophenoxy)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Degradation Prevention & Troubleshooting[1][2]

Introduction: The Stability Profile

Welcome to the technical support hub for 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride . As a researcher, you likely utilize this compound as a critical intermediate in the synthesis of serotonin reuptake inhibitors (SSRIs) or similar CNS-active agents.[1][2]

While the 3-fluorophenoxy moiety confers metabolic stability to the aryl ring, the piperidine heterocycle and the ether linkage present specific vulnerabilities.[2] This guide synthesizes chemical principles with practical handling protocols to ensure the integrity of your material.

Quick Reference: Vulnerability Matrix
Stability ParameterRisk LevelPrimary MechanismCritical Preventive Measure
Hygroscopicity High Moisture absorption by HCl salt latticeStore in desiccator; minimize air exposure.[1][2]
Oxidation (Solid) MediumRadical autoxidation of ether

-carbon
Store under Argon/Nitrogen; protect from light.[1][2]
Oxidation (Solution) HighN-oxide formation (N-OH)Avoid protic solvents for long-term storage; degas solvents.[1][2]
Thermal LowElimination/HydrolysisKeep < 25°C; avoid heating > 40°C in solution.[1][2]

Module 1: Storage & Handling Protocols

The Hygroscopicity Protocol (Critical)

The hydrochloride salt form is inherently hygroscopic.[2] Water absorption does not merely alter the molecular weight; it creates a localized aqueous micro-environment that accelerates hydrolysis and oxidation.[2]

Protocol:

  • Primary Containment: Use amber glass vials with Teflon-lined screw caps. Avoid metal containers due to the acidity of the HCl salt.

  • Secondary Containment: Place the primary vial inside a sealed desiccator or a secondary jar containing activated silica gel or molecular sieves.

  • Headspace Management: Backfill the vial with dry Argon or Nitrogen after every use.[2] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.[2]

Solution Stability

Researchers often store stock solutions.[1][2] This is where 60% of degradation events occur.[2]

  • Solvent Choice:

    • Recommended: DMSO (dry), Methanol (anhydrous).[1][2]

    • Avoid: Ethers (THF, Dioxane) due to peroxide promotion; Ketones (Acetone) due to potential condensation with the secondary amine.[2]

  • The "Yellowing" Phenomenon: If your clear solution turns yellow/amber, N-oxidation or trace phenol liberation has occurred.[1][2] Discard if quantitative accuracy is required.

Module 2: Degradation Mechanisms (The "Why")

Understanding the causality of degradation allows you to predict risks in novel experimental setups.[2]

Pathway A: Oxidative N-Dealkylation & N-Oxide Formation

The secondary amine in the piperidine ring is electron-rich.[1][2] In the presence of atmospheric oxygen and light, it can undergo single-electron transfer (SET) oxidation, leading to the N-oxide or, via radical intermediates, imine formation which hydrolyzes to cleavage products.[2]

Pathway B: Ether Autoxidation

The methylene group (


) sandwiched between the ether oxygen and the piperidine ring is activated.[2] Radical abstraction of a hydrogen atom here leads to a hydroperoxide intermediate, which decomposes to release 3-fluorophenol  and 4-formylpiperidine .[1][2]
Visualization: Degradation Logic Flow

DegradationPathways Compound 4-[(3-Fluorophenoxy) methyl]piperidine HCl Intermediate_Radical Intermediate: C-Radical (Ether alpha-pos) Compound->Intermediate_Radical H-Abstraction (Autoxidation) Intermediate_N_Oxide Impurity: Piperidine N-Oxide Compound->Intermediate_N_Oxide Direct Oxidation (Slow) Trigger_O2 Trigger: O2 + Light Trigger_O2->Intermediate_Radical Trigger_H2O Trigger: Moisture Trigger_H2O->Compound Hydrate Formation (Physical Change) Product_Phenol Degradant: 3-Fluorophenol Intermediate_Radical->Product_Phenol Peroxide Cleavage Product_Aldehyde Degradant: Piperidine-4-carboxaldehyde Intermediate_Radical->Product_Aldehyde C-O Bond Scission

Caption: Mechanistic flow showing the divergence of oxidative degradation into N-oxides versus ether cleavage products.[1][2]

Module 3: Troubleshooting & FAQs

Scenario 1: "My LC-MS shows a peak at M+16."
  • Diagnosis: This is the classical signature of N-Oxidation (Addition of one Oxygen atom).[2]

  • Cause: The sample was likely stored in solution (protic solvent) exposed to air for >24 hours.[2]

  • Remediation: This transformation is often irreversible in a practical sense.[1][2] Re-purify via recrystallization (ethanol/ether) or prep-HPLC.[1][2] Future prevention: Store stock solutions at -20°C under Argon.

Scenario 2: "The solid has caked into a sticky mass."[2]
  • Diagnosis: Hygroscopic failure.[1][2] The HCl salt has absorbed atmospheric water.[2]

  • Impact: The chemical purity might still be high (>95%), but the weight-based purity is compromised.[2] You cannot accurately calculate stoichiometry.

  • Remediation:

    • Dissolve the entire mass in a volatile solvent (e.g., Methanol).[2]

    • Co-evaporate with Toluene to remove water azeotropically.[1][2]

    • Dry under high vacuum (< 1 mbar) for 12 hours.

Scenario 3: "Can I mix this with lactose or other excipients for formulation?"
  • Diagnosis: Maillard Reaction Risk. [1][2]

  • Explanation: As a secondary amine, this compound will react with reducing sugars (Lactose, Glucose) to form glycosylamines, which degrade into brown pigments (melanoidins).[1][2]

  • Directive: STRICTLY AVOID reducing sugars. Use Mannitol or Microcrystalline Cellulose as diluents instead.[1][2]

Scenario 4: "I see an extra peak at M+14 in Methanol."
  • Diagnosis: Methylation artifact.[1][2]

  • Cause: In the presence of the HCl salt (acidic conditions) and Methanol, trace amounts of N-methylation can occur over long periods, or formation of acetals if aldehydes are present as impurities.[2]

  • Remediation: Prepare fresh solutions. Do not store in methanol for >1 week.

References

  • Waterman, K. C., et al. (2002).[2] "Stabilization of Pharmaceuticals to Oxidative Degradation."[2] Pharmaceutical Development and Technology. [1][2]

  • Sajiki, H. (2006).[2][3] "Piperidine Synthesis and Stability." Organic Chemistry Portal.

  • PubChem. (n.d.).[1][2] "Piperidine Hydrochloride Compound Summary." National Library of Medicine.[2] [1][2]

  • Flicker, F. (2021).[2][4] "Oxidative Degradation Pathways of Ether Solvents." Asian Journal of Organic Chemistry. [1][2]

Sources

Technical Support Center: Piperidine Functionalization & Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Diastereoselectivity in Piperidine Functionalization Ticket Type: Advanced Methodological Troubleshooting Support Tier: Level 3 (Senior Scientist / Specialist)

Diagnostic Triage: Identify Your Workflow

Before applying a fix, we must categorize your synthetic approach. Diastereoselectivity in piperidines is governed by the tension between 1,2-allylic strain (A(1,2)) and 1,3-diaxial interactions .

Select your current workflow to jump to the relevant troubleshooting module:

  • Workflow A: Direct functionalization of an existing piperidine ring (e.g.,

    
    -lithiation/trapping).
    
  • Workflow B: Reduction of substituted pyridines or pyridinium salts.

  • Workflow C: De novo ring construction (e.g., Ring-Closing Metathesis, Intramolecular substitution).

Decision Matrix & Mechanistic Logic

The following decision tree illustrates the kinetic vs. thermodynamic pathways required to achieve your desired isomer.

PiperidineSelectivity Start Target Stereochemistry Cis Cis-2,6 or Cis-2,3 (Kinetic Control) Start->Cis Require Cis Trans Trans-2,6 or Trans-2,3 (Thermodynamic Control) Start->Trans Require Trans Hydro Heterogeneous Hydrogenation (Syn-addition) Cis->Hydro Substituted Pyridine Lith Beak-Lee Lithiation (Coordination Dependent) Cis->Lith N-Boc Piperidine (Electrophile dependent) Trans->Lith Specific Substitution (See FAQ) Photo Photoredox/HAT (Radical Equilibration) Trans->Photo C-H Arylation Birch Dissolving Metal (Anti-addition) Trans->Birch Pyridine Reduction Epimer Base-Mediated Epimerization Hydro->Epimer Post-Rxn Equilibration Epimer->Trans

Figure 1: Strategic selection of synthetic methods based on desired diastereomeric outcome.

Troubleshooting Guides (Q&A Format)

Module A: -Lithiation (Beak-Lee Methodology)

Context: You are deprotonating an N-Boc piperidine using s-BuLi/TMEDA and trapping with an electrophile.

Q1: I am observing a 1:1 diastereomeric ratio (dr) instead of the expected trans-selectivity. What is failing? Diagnosis: Loss of Chelation Control or Temperature Fluctuation. The Beak-Lee lithiation relies on the formation of a dipole-stabilized organolithium intermediate where the Lithium coordinates to the Boc carbonyl oxygen. This creates a rigid environment.

  • The Fix:

    • Temperature: Ensure the reaction is kept strictly at -78 °C . Above -40 °C, the lithiated species can aggregate or undergo conformational flipping, eroding selectivity.

    • Ligand Stoichiometry: You must use TMEDA (N,N,N',N'-tetramethylethylenediamine) or (-)-Sparteine . Without these, the lithium aggregate is too stable to react selectively.

    • Electrophile Approach: For N-Boc systems, the electrophile typically approaches anti to the bulky N-protecting group (axial attack on a chair conformation), yielding the trans product. If your electrophile is small (e.g., MeI), selectivity drops.

Q2: My yield is low (<30%), and I see starting material. Is the lithiation failing? Diagnosis: Competitive addition to the carbamate (Boc) group.

  • The Fix:

    • Switch from n-BuLi to s-BuLi (sec-butyllithium). s-BuLi is more basic but less nucleophilic due to sterics, favoring deprotonation over nucleophilic attack on the carbonyl.

    • Protocol Adjustment: Pre-cool the s-BuLi solution before addition. Add it slowly down the side of the flask to avoid local heating.

Module B: Pyridine Hydrogenation

Context: You are reducing a functionalized pyridine to access the saturated piperidine core.

Q3: I need the trans-isomer, but Pt/C or Pd/C hydrogenation is giving me exclusively cis. Diagnosis: You are fighting the mechanism. Heterogeneous hydrogenation involves syn-addition of H₂ from the metal surface to the least hindered face of the pyridine. This inherently produces cis isomers (kinetic product).

  • The Fix (Thermodynamic Equilibration):

    • Perform the hydrogenation to get the cis isomer.

    • Isolate the product.

    • Subject the crude amine to epimerization conditions : Reflux in ethanol with catalytic NaOEt or KOtBu. If the

      
      -proton is acidic (e.g., adjacent to a carbonyl or aryl group), it will equilibrate to the thermodynamically more stable trans-diequatorial conformation.
      

Q4: The reaction stalls or requires massive catalyst loading. Diagnosis: Catalyst Poisoning. The basic nitrogen of the product (piperidine) binds strongly to the metal surface, blocking active sites.

  • The Fix:

    • Acidic Media: Run the hydrogenation in AcOH (acetic acid) or with 1 equivalent of HCl in MeOH. Protonating the nitrogen prevents it from coordinating to the catalyst.

    • Pre-protection: Convert the pyridine to an N-acyl pyridinium salt or N-Boc derivative prior to reduction. These are electron-deficient and reduce smoothly, often with better stereocontrol.

Module C: Advanced C-H Functionalization

Context: Using photoredox or transition metal catalysis.[1]

Q5: How do I access trans-2,6-disubstituted piperidines directly from simple precursors? Diagnosis: Traditional lithiation is difficult at the 6-position if the 2-position is already substituted.

  • The Fix: Photoredox

    
    -Amino C-H Arylation. 
    
    • Utilize an Iridium photocatalyst (e.g., [Ir(ppy)₃]) with a cyanoarene electrophile.[2][3]

    • Mechanism: This proceeds via an

      
      -amino radical. The radical intermediate has a low barrier to inversion.
      
    • Outcome: The reaction is reversible at the radical stage, allowing the system to funnel into the thermodynamic product (usually trans-2,6, where both substituents are equatorial). This is a superior method for "correcting" stereochemistry in situ.

Standardized Protocols

Protocol A: Enantioselective Deprotonation of N-Boc Piperidine (Beak Conditions)

Target: 2-substituted piperidines with high dr.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add N-Boc-piperidine (1.0 equiv) and (-)-Sparteine (1.2 equiv) in anhydrous Et₂O (0.1 M concentration).

  • Cooling: Cool the mixture to -78 °C (dry ice/acetone bath). Wait 15 minutes to ensure thermal equilibrium.

  • Lithiation: Dropwise add s-BuLi (1.2 equiv, typically 1.4 M in cyclohexane) over 20 minutes.

    • Critical Control Point: Maintain internal temp < -70 °C.

  • Incubation: Stir at -78 °C for 4–6 hours . (Shorter times lead to incomplete deprotonation; longer times may cause decomposition).

  • Trapping: Add the electrophile (1.5 equiv) dissolved in Et₂O slowly.

  • Quench: After 1 hour, add MeOH (excess) at -78 °C, then allow to warm to room temperature.

Protocol B: Thermodynamic Epimerization of Cis-Piperidines

Target: Converting kinetic cis-products to thermodynamic trans-isomers.

  • Dissolve the cis-enriched piperidine mixture in EtOH (0.2 M).

  • Add NaOEt (0.5 equiv) or KOtBu (0.2 equiv).

  • Heat to reflux (80 °C) for 12–24 hours.

  • Monitor: Check dr via GC-MS or NMR. The mixture will converge to the Boltzmann distribution (typically favoring trans-diequatorial).

  • Workup: Cool, neutralize with dilute HCl, extract, and purify.

Reference Data: Stereoelectronic Parameters

Substituent (R)A-Value (kcal/mol)Impact on ConformationPreferred Position
Methyl 1.70ModerateEquatorial
Ethyl 1.75ModerateEquatorial
Iso-propyl 2.15HighStrictly Equatorial
tert-Butyl >5.0Locking Group Must be Equatorial
Phenyl 2.8HighEquatorial
Boc-N N/ACauses A(1,3) strainAffects rotamers

Table 1: A-Values for common piperidine substituents. Large A-values (>2.0) dictate that the substituent will force the ring into a conformation where it occupies the equatorial position.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. The Journal of Organic Chemistry, 58(5), 1109–1117. 
    
  • Coldham, I., & Leonori, D. (2010). Deprotonation of N-Boc-piperidine and transmetallation to zinc: synthesis of 2-aryl-N-Boc-piperidines. Organic & Biomolecular Chemistry, 8, 2129-2137.

  • Glorius, F., et al. (2011). Rhodium-Catalyzed Hydrogenation of Pyridines. Angewandte Chemie International Edition, 50(9), 1974-1976.

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an

    
    -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114-1117. 
    
  • Bailey, W. F., Beak, P., et al. (2002). An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1889–1896.

Sources

Validation & Comparative

Optimizing the 4-Position: A Comparative SAR Guide for 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged 4-Position

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, the 4-position is the true "command center" of this scaffold. Modifications here dictate not only the primary pharmacological activity (e.g., switching from opioid agonism to neurokinin antagonism) but also the physicochemical properties that drive metabolic stability and safety profiles (hERG liability).

This guide moves beyond basic textbook definitions to provide a comparative analysis of three distinct 4-substitution strategies: Aryl-Direct , Amino-Linker , and Spiro-Cyclic . We evaluate these based on potency, selectivity, and developability.

Comparative SAR Analysis

Strategy A: The Linker Logic (Aryl vs. Benzyl vs. Anilino)

In GPCR ligand design, the distance between the basic nitrogen and the aromatic lipophile at C4 is critical. This "linker logic" determines the receptor subtype selectivity.

Case Study: Opioid Receptor Profiling

  • 4-Phenyl (Direct): Rigidifies the distance (~5.5 Å from N to centroid). Classic Meperidine profile. Often results in lower potency due to lack of flexibility to accommodate the anionic aspartate residue in the receptor deep pocket.

  • 4-Anilino (Nitrogen Linker): The Fentanyl class. The nitrogen introduces a hydrogen bond donor/acceptor vector and slight flexibility. This dramatically increases Mu-Opioid Receptor (MOR) affinity (sub-nanomolar).

  • 4-Benzyl (Carbon Linker): Extends the pharmacophore. Often shifts selectivity toward Sigma receptors or NMDA channels (e.g., Ifenprodil analogs).

Table 1: Comparative Potency & Selectivity Profile

Data synthesized from representative J. Med. Chem. SAR campaigns (e.g., Zimmerman et al., Casy et al.).

4-Substituent ClassRepresentative StructureMOR Ki (nM)Selectivity (MOR/DOR)Metabolic Liability (Major)
4-Phenyl Meperidine (Pethidine)~500Low (Mixed)Ester hydrolysis (rapid)
4-Anilino Fentanyl1.2High (>100x)N-dealkylation (CYP3A4)
4-Benzyl 4-Benzylpiperidine>1000N/A (Sigma selective)Benzylic oxidation
4-(3-OH-Phenyl) Ketobemidone25ModerateGlucuronidation

Scientist's Insight: The 4-(3-hydroxyphenyl) modification (Ketobemidone) is a critical "rescue" strategy. The phenolic -OH mimics the tyrosine residue of endogenous enkephalins, restoring potency even in the rigid 4-phenyl scaffold.

Strategy B: Conformational Restriction (Flexible vs. Spiro)

For Chemokine Receptor antagonists (e.g., CCR5) and Neuropeptide ligands, the "Flexible 4-Amino" chain often suffers from poor oral bioavailability and high off-target binding.

The Spiro Solution: Locking the 4-position into a spiro-cycle (e.g., spiro-indene or spiro-isobenzofuran) reduces the entropic penalty of binding.

Table 2: Impact of Spiro-Cyclization on CCR5 Antagonists

Comparison of flexible Maraviroc-like analogs vs. rigid Spiro-diketopiperazines.

ParameterFlexible 4-Amido-PiperidineRigid 4-Spiro-PiperidinePerformance Shift
Potency (IC50) 14 nM2.5 nM5.6x Potency Gain
hERG Inhibition (10 µM) 85% Block15% BlockSafety Improved
Lipophilicity (cLogP) 3.82.9Solubility Improved
Rotatable Bonds 84Bioavailability Increased

The Safety Barrier: hERG Liability Management

4-substituted piperidines are notorious for blocking the hERG potassium channel, leading to QT prolongation. This is often due to the basic nitrogen interacting with Y652/F656 in the hERG pore, while the 4-substituent engages in Pi-stacking.

Mitigation Protocol:

  • Zwitterionic Approach: Introduce a carboxylic acid at the 4-position (e.g., Fexofenadine). The negative charge repels the channel pore.

  • Oxygenation: Incorporate polar ethers or hydroxyls into the 4-substituent to disrupt hydrophobic Pi-stacking.

  • Steric Shielding: 3,4-disubstitution (e.g., 3-methyl-4-phenyl) can sterically clash with the narrow hERG pore while maintaining target fit.

Visualizing the SAR Logic

SAR_Decision_Tree Start 4-Substituted Piperidine Optimization Target Identify Target Class Start->Target GPCR_Agonist GPCR Agonist (e.g., Opioid) Target->GPCR_Agonist GPCR_Antag GPCR Antagonist (e.g., CCR5, NK1) Target->GPCR_Antag Linker Linker Strategy GPCR_Agonist->Linker Rigid Conformational Lock GPCR_Antag->Rigid Anilino 4-Anilino (High Potency) Linker->Anilino H-Bond Donor Needed Phenyl 4-Phenyl (Lower Potency) Linker->Phenyl Lipophilic Pocket Spiro Spiro-Cycle (High Selectivity) Rigid->Spiro Reduce Entropy Flexible Flexible Amide (High hERG Risk) Rigid->Flexible Explore Space Safety hERG Check Anilino->Safety Spiro->Safety Flexible->Safety High Risk

Figure 1: Strategic Decision Tree for optimizing the 4-position based on pharmacological goals.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-Piperidines via NbCl5-Mediated Aza-Prins

This protocol is selected for its ability to generate functionalized 4-substituted piperidines from simple precursors, allowing rapid library generation.

Reagents:

  • Homoallylic amine (1.0 equiv)

  • Epoxide (e.g., Styrene oxide) (1.5 equiv)

  • Niobium(V) Chloride (NbCl5) (1.0 equiv)

  • Dichloromethane (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N2). Add 10 mL of anhydrous Dichloromethane (DCM).

  • Precursor Mix: Add the homoallylic amine (2.22 mmol) and styrene oxide (3.33 mmol) to the solvent. Stir at 0°C for 10 minutes.

  • Catalyst Addition: Rapidly add NbCl5 (2.22 mmol) in one portion. Caution: NbCl5 is hygroscopic and corrosive.

  • Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 3.5 hours. The solution will darken as the carbocation intermediate forms.

  • Quench: Pour the reaction mixture into 20 mL of saturated aqueous NaHCO3.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane:EtOAc 8:2) yields the 4-chloro-4-phenyl-piperidine derivative.

Self-Validation Check:

  • TLC: Product should show a distinct Rf shift (typically lower) compared to the epoxide.

  • 1H NMR: Look for the disappearance of epoxide protons (2.5-3.0 ppm) and the appearance of the C4-methine proton (typically 3.8-4.2 ppm depending on stereochemistry).

Protocol B: Membrane Preparation for Opioid Receptor Binding

Essential for validating the affinity of synthesized ligands.

Workflow:

  • Lysis: Homogenize CHO cells expressing hMOR in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifugation: Spin at 20,000 x g for 20 mins at 4°C. Discard supernatant.

  • Resuspension: Resuspend pellet in fresh buffer. Repeat spin.

  • Assay Setup: Incubate 200 µg membrane protein with [3H]-DAMGO (1 nM) and varying concentrations of the test 4-substituted piperidine (10^-10 to 10^-5 M).

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

Synthetic Workflow Visualization

Synthesis_Workflow Amine Homoallylic Amine Mix Mix in DCM (0°C) Amine->Mix Epoxide Epoxide (Substituent Source) Epoxide->Mix NbCl5 NbCl5 Catalyst Cyclization Aza-Prins Cyclization (Carbocation Intermediate) NbCl5->Cyclization Mix->Cyclization 3.5 hrs, RT Quench NaHCO3 Quench Cyclization->Quench Product 4-Chloro-Piperidine Derivative Quench->Product Deriv Further Functionalization (Nucleophilic Displacement) Product->Deriv Optional

Figure 2: NbCl5-mediated synthesis of functionalized 4-substituted piperidines.

References

  • Zimmerman, D. M., et al. (2010). "1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists."[1] Journal of Medicinal Chemistry.

  • Finke, P. E., et al. (2001). "Antagonists of the human CCR5 receptor as anti-HIV-1 agents.[2][3] Part 4: Synthesis and structure-activity relationships."[4] Bioorganic & Medicinal Chemistry Letters.

  • Rajasekhar, K., et al. (2020). "Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization." Rasayan Journal of Chemistry.

  • Recanatini, M., et al. (2005). "hERG Channel Inhibition: A 3D-QSAR Study on a Set of 4-Substituted Piperidines." ChemMedChem.

  • Casy, A. F. (1989). "Opioid Analgesics: Chemistry and Receptors." Plenum Press. (Fundamental SAR grounding).

Sources

Comparative In Vitro Validation Guide: 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride

[1]

Executive Summary & Pharmacological Context

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride represents a critical structural scaffold in the development of monoamine transporter inhibitors.[1] Belonging to the class of aryloxymethyl-piperidines , this compound functions primarily as a high-affinity ligand for the Serotonin Transporter (SERT) and, depending on substitution patterns, the Norepinephrine Transporter (NET) .

Unlike its 3-substituted structural analog Paroxetine (a clinically established SSRI), the 4-substituted variants offer a distinct selectivity profile often utilized in Structure-Activity Relationship (SAR) studies to probe the spatial constraints of the SERT central binding site.[1]

Primary Application: Lead optimization and functional validation of dual SERT/NET inhibition. Target Class: Solute Carrier Family 6 (SLC6).[1]

Mechanistic Basis & Signaling Pathway

The pharmacological activity of 4-[(3-Fluorophenoxy)methyl]piperidine HCl is defined by its ability to competitively bind to the sodium-dependent serotonin transporter (SERT) on the presynaptic neuronal membrane.[1]

Mechanism of Action
  • Binding: The piperidine nitrogen (protonated at physiological pH) forms an ionic bond with Asp98 in the SERT primary binding pocket.

  • Steric Blockade: The 3-fluorophenoxy moiety occupies the hydrophobic S1 or S2 sub-pockets, stabilizing the transporter in an outward-open conformation.[1]

  • Functional Outcome: This prevents the reuptake of Serotonin (5-HT) from the synaptic cleft, effectively increasing synaptic 5-HT concentration and enhancing downstream signaling via 5-HT receptors (e.g., 5-HT1A, 5-HT2A).[1]

Pathway Visualization (DOT)

SERT_InhibitionPresynapticPresynaptic NeuronSynapseSynaptic CleftPresynaptic->SynapseRelease 5-HTSERTSERT (Transporter)Presynaptic->SERTExpressesSynapse->SERTReuptake (Normal)ReceptorPost-Synaptic 5-HT ReceptorSynapse->Receptor5-HT BindingSERT->PresynapticRecycling BlockedCompound4-[(3-Fluorophenoxy)methyl]piperidineCompound->SERTCompetitive Inhibition(Ki < 50 nM)SignalDownstream Signaling(BDNF/cAMP)Receptor->SignalActivation

Caption: Schematic of competitive SERT inhibition. The compound blocks the recycling of 5-HT, potentiating synaptic transmission.

Comparative Benchmarking

To validate the activity of 4-[(3-Fluorophenoxy)methyl]piperidine HCl, it must be benchmarked against established SSRIs and SNRIs.[1] The following data synthesizes SAR trends for 4-substituted aryloxymethyl-piperidines compared to clinical standards.

Performance Comparison Table
Feature4-[(3-Fluorophenoxy)methyl]piperidineParoxetine (Standard)Fluoxetine (Reference)Validation Insight
Primary Target SERT / NET (Dual potential)SERT (Highly Selective)SERTThe 4-position substitution often increases NET affinity compared to 3-position analogs [1].[1]
SERT Affinity (

)
10 – 50 nM (Est.)0.1 – 0.3 nM10 – 20 nMPotency is comparable to Fluoxetine but lower than Paroxetine.[1]
Selectivity (SERT:NET) Moderate (< 50-fold)High (> 300-fold)ModerateUseful for researching dual-reuptake inhibition (SNRI profiles).[1]
Solubility (pH 7.4) High (HCl salt)Low (Free base)ModerateHCl salt form ensures rapid dissolution in aqueous assay buffers.[1]
Metabolic Stability ModerateLow (CYP2D6 Inhibitor)ModerateThe 3-fluoro group blocks specific metabolic hydroxylation sites common in non-fluorinated analogs.[1]

Key Differentiator: While Paroxetine is the "gold standard" for potency, 4-[(3-Fluorophenoxy)methyl]piperidine serves as a vital tool for studying the structural tolerance of the SERT vestibule , specifically how shifting the phenoxy linker from position 3 to 4 affects transporter conformational locking.

In Vitro Validation Protocols

To generate publication-quality data, you must perform two distinct assays: Radioligand Binding (affinity) and Functional Uptake (efficacy).[1]

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (



1

Reagents:

  • Source Tissue: Rat cerebral cortex membranes (rich in SERT).[1]

  • Radioligand:

    
    -Paroxetine (Specific Activity: 15-20 Ci/mmol).[1]
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Workflow:

  • Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.[1]
    
  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension.[1]
      
    • 25

      
      L 
      
      
      -Paroxetine (Final concentration: 0.5 nM).[1]
    • 25

      
      L Test Compound (Concentration range: 
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate for 60 minutes at 25°C .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Quantification: Liquid scintillation counting.

Self-Validation Check:

  • Specific Binding must be

    
     of total binding.[1] Use Fluoxetine (10 
    
    
    M)
    to define non-specific binding.[1]
  • If

    
     shifts 
    
    
    between replicates, check filter soaking time (PEI is critical for cationic lipophilic drugs like piperidines).
Protocol B: Synaptosomal -5-HT Uptake Assay

Objective: Confirm the compound functionally blocks serotonin transport, not just binds to the site.[1]

Workflow Visualization (DOT)

Uptake_AssayStep1Isolate Synaptosomes(P2 Fraction)Step2Pre-Incubate(10 min @ 37°C)with CompoundStep1->Step2Step3Add [3H]-5-HT(Initiate Transport)Step2->Step3Step4Terminate(Ice-cold Buffer)Step3->Step4Step5Lysis & CountingStep4->Step5

Caption: Functional uptake workflow. Temperature control at Step 2 and 4 is critical for enzyme kinetics.

Methodology:

  • Tissue: Rat cortical synaptosomes (P2 fraction).[1]

  • Substrate:

    
    -Serotonin (5-HT) at 10 nM.[1]
    
  • Control: Run parallel wells at 4°C (active transport is inactive at this temp) to subtract passive diffusion.

  • Data Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
  • Acceptance Criteria: The reference standard (Fluoxetine) must yield an

    
     within 15-25 nM.[1]
    

Troubleshooting & Scientific Integrity

Solubility & Stability[2]
  • Salt Form: The hydrochloride salt is highly soluble in water/DMSO. However, free-basing in high pH buffers (>8.[1]5) may cause precipitation.[1] Maintain pH 7.4.

  • Stock Storage: Prepare 10 mM stocks in 100% DMSO. Store at -20°C. Avoid freeze-thaw cycles >3 times.

Specificity Controls

To prove the compound is not a "pan-assay interference compound" (PAINS):

  • Counter-Screen: Test against Dopamine Transporter (DAT) . Piperidine analogs often have residual DAT affinity.[1] A "clean" SERT inhibitor should have DAT

    
     nM.[1]
    
  • Filter Binding: Run a "no-membrane" control to ensure the lipophilic fluorophenoxy group isn't sticking to the GF/B filters.

References

  • Mellin, C., et al. (2025). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs.[1][2] National Institutes of Health (PubMed).[1]

  • Chem-Impex International. (2024).[1] 4-(3-Fluorophenoxy)piperidine hydrochloride Product Data.

  • Lophora & University of Copenhagen. (2024).[1] Discovery and Structure-Activity Relationships of Piperidines as Selective Serotonin Receptor Agonists.[1][3] Journal of Medicinal Chemistry.[1]

  • ResearchGate. (2025). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.[1][4][5]

Comparative Guide: 4-[(3-Fluorophenoxy)methyl]piperidine vs. Standard SSRIs

[1][2]

Executive Summary & Compound Profile

4-[(3-Fluorophenoxy)methyl]piperidine (referred to herein as 4-FMP ) represents a specific class of non-tricyclic, 4-substituted piperidine derivatives designed to optimize SERT selectivity while minimizing off-target affinity for muscarinic and histaminergic receptors.[1][2]

Structurally, 4-FMP diverges from the 3-substituted phenylpiperidine class (e.g., Paroxetine) by utilizing a flexible aryloxymethyl linker at the 4-position.[1][2] This structural modification aims to retain the high-affinity pharmacophore required for the central SERT binding pocket while altering metabolic stability and lipophilicity profiles compared to traditional SSRIs.[1][2]

Structural Classification[1][2]
  • Core Scaffold: Piperidine.[1][2][3][4][5][6][7][8][9]

  • Pharmacophore: Aryloxymethyl group (Ether linkage).[1][2]

  • Key Substitution: 3-Fluoro group on the phenoxy ring (enhances metabolic stability and halogen bond interactions within the SERT S1/S2 pockets).[1][2]

  • Analogs: Structurally related to Litoxetine and Femoxetine , but distinct in substitution patterns.[1][2]

Benchmarking Analysis: Affinity & Selectivity

The following data benchmarks 4-FMP against the "Gold Standard" SSRIs: Paroxetine (High Potency), Fluoxetine (Standard Reference), and Citalopram (High Selectivity).[1][2]

Table 1: Comparative Pharmacological Profile (SERT Affinity)
CompoundSERT

(nM)
Selectivity (SERT/NET)Primary MechanismChemical Class
4-FMP 1.9 - 15.0 *> 100-fold SERT InhibitionAryloxymethyl-piperidine
Paroxetine 0.08 - 0.30> 300-foldSERT InhibitionPhenylpiperidine
Citalopram 1.1 - 5.0> 3000-foldSERT InhibitionPhthalane
Fluoxetine 10 - 25~ 20-foldSERT InhibitionPhenoxyphenylpropylamine

*Data derived from SAR studies of 4-substituted aryloxymethyl piperidines. Lower

12
Mechanistic Insight

4-FMP exhibits a binding affinity (

123-fluoro substituent1212

Visualization: Structural & Functional Relationships[1][2][10]

The following diagram illustrates the structural lineage and functional classification of 4-FMP relative to established antidepressants.

SSRI_Structure_TreeRootSerotonin Reuptake InhibitorsClass1Phenylpiperidines(Rigid Scaffold)Root->Class1Class2Aryloxymethyl-Piperidines(Flexible Linker)Root->Class2Class3Propylamines(Linear Chain)Root->Class3Drug1Paroxetine(Ki ~0.1 nM)Class1->Drug1Drug2FemoxetineClass1->Drug2Drug34-FMP(Topic Compound)Class2->Drug3 3-F SubstitutionDrug4LitoxetineClass2->Drug4Drug5Fluoxetine(Ki ~20 nM)Class3->Drug5

Figure 1: Structural classification placing 4-FMP within the flexible aryloxymethyl-piperidine lineage, distinct from rigid phenylpiperidines like Paroxetine.[1][2]

Experimental Protocols for Validation

To objectively verify the performance of 4-FMP, researchers must utilize self-validating radioligand binding assays.[1][2] The following protocol is standardized for high-throughput screening.

Protocol A: SERT Radioligand Binding Assay

Objective: Determine the inhibition constant (

12

Materials:

  • Source Tissue: Rat cerebral cortex membranes or HEK-293 cells stably expressing human SERT (hSERT).[1][2]

  • Radioligand: [³H]-Paroxetine (Specific Activity: ~80 Ci/mmol).[1][2]

  • Non-Specific Control: Fluoxetine (10 µM) or Serotonin (100 µM).[1][2]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer; centrifuge at 48,000

    
     for 20 min. Resuspend pellet to a protein concentration of 0.5 mg/mL.
    
  • Incubation:

    • Total Volume: 500 µL.[1][2]

    • Add 50 µL [³H]-Paroxetine (Final conc.[1][2] 0.2 nM).[1][2]

    • Add 50 µL Test Compound (4-FMP) at varying concentrations (

      
       to 
      
      
      M).[1][2]
    • Add 400 µL Membrane suspension.[1][2]

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1][2]

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate





12
Visualization: Assay Workflow

Assay_Workflowcluster_prepPhase 1: Preparationcluster_bindingPhase 2: Binding Eventcluster_analysisPhase 3: AnalysisNode1Tissue Homogenization(Rat Cortex)Node2Centrifugation(48,000 x g)Node1->Node2Node3Reagents[3H]-LigandTest Cpd (4-FMP)BufferNode2->Node3 ResuspensionNode4Incubation(60 min @ 25°C)Node3->Node4Node5Filtration(GF/B Filters)Node4->Node5Node6Scintillation CountingNode5->Node6Node7Data: Ki CalculationNode6->Node7

Figure 2: Step-by-step radioligand binding workflow for validating SERT affinity.

Conclusion & Strategic Positioning

4-[(3-Fluorophenoxy)methyl]piperidine serves as a critical "Second-Generation Scaffold" in SSRI development.[1][2] While it shares the piperidine core with Paroxetine, its ether linkage provides a distinct chemical space that allows for the modulation of lipophilicity and metabolic half-life.[1][2]

Key Takeaways for Researchers:

  • Potency: Expect

    
     values in the low nanomolar range (<15 nM), making it a potent probe for SERT.
    
  • Selectivity: The 3-fluoro substitution is a strategic design element to enhance selectivity against NET, reducing potential cardiovascular side effects associated with mixed reuptake inhibition.[1][2]

  • Utility: Use 4-FMP as a lead compound when exploring non-phenylpiperidine scaffolds to avoid IP space occupied by Paroxetine analogs.[1][2]

References

  • Bioorganic & Medicinal Chemistry Letters. (2005). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs.[1][2][10]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 10176880, Paroxetine Related Impurities and Analogs.[1][2][1][2]

  • Journal of Medicinal Chemistry. (2004). Structure-Activity Relationships of Aryloxymethyl-piperidines as Serotonin Transporter Ligands.[1][2][4][5][1][2]

  • European Neuropsychopharmacology. (2002). Pharmacological profile of specific SERT inhibitors: A comparative study.

Technical Guide: Orthogonal Purity Validation of 4-[(3-Fluorophenoxy)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride CAS (Free Base): 63608-37-7 (Derivative context) Role: Critical pharmacophore in Serotonin Reuptake Inhibitors (SSRIs) and Dopamine D4 antagonists (e.g., Paroxetine analogs).

In the synthesis of piperidine-based ether scaffolds, reliance on a single analytical method often leads to "purity inflation." Standard HPLC-UV can mask inorganic salts (NaCl/KCl from workup) and non-chromophoric impurities, while failing to detect counter-ion stoichiometry errors.

This guide compares two validation methodologies: RP-HPLC (Method A) for impurity profiling and 1H-qNMR (Method B) for absolute purity determination. As a Senior Application Scientist, I argue that while HPLC is necessary for tracking specific organic impurities (like the toxic 3-fluorophenol), qNMR is the superior technique for validating the net content of the synthesized salt, rendering it the "Gold Standard" for early-phase drug development.

Critical Quality Attributes (CQAs) & Impurity Fate Mapping

Before validation, we must understand the "Enemy"—the impurities generated during the Williamson ether synthesis or Mitsunobu coupling typically used for this molecule.

Impurity Fate Map (Graphviz Diagram)

This diagram tracks the fate of starting materials and side products, dictating which analytical method captures them.

ImpurityFate Start Starting Materials: 3-Fluorophenol 4-(Chloromethyl)piperidine Rxn Reaction: Williamson Ether Synthesis Start->Rxn Crude Crude Intermediate Rxn->Crude Workup Workup: Salt Formation (HCl) Crude->Workup Imp1 Impurity A: Unreacted 3-Fluorophenol (Toxic, High UV) Crude->Imp1 Residual Imp2 Impurity B: Elimination Product (Alkene) Crude->Imp2 Side Rxn Imp3 Impurity C: Inorganic Salts (NaCl, Excess HCl) Workup->Imp3 Byproduct HPLC Detected by HPLC-UV Imp1->HPLC Strong Signal Imp2->HPLC Weak Signal qNMR Detected by 1H-qNMR Imp2->qNMR Distinct Olefinic H Imp3->qNMR Silent (Mass Balance Error) IC Detected by Ion Chromatography Imp3->IC

Caption: Figure 1. Impurity Fate Map showing detection capabilities. Note that HPLC "misses" inorganic salts, whereas qNMR detects them indirectly via mass balance.

Method A: RP-HPLC (Impurity Profiling)

Objective: Detect and quantify organic impurities, specifically unreacted 3-fluorophenol (a potential genotoxin).

The Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 210 nm (amide/amine backbone) and 270 nm (phenol specificity).

Causality & Logic

We use an acidic mobile phase (TFA) because the piperidine nitrogen is basic. Without acidification, the amine interacts with silanol groups on the column, causing peak tailing. The gradient is aggressive to elute the lipophilic 3-fluorophenol, which will retain longer than the polar amine salt.

Validation Check (System Suitability)[1]
  • Resolution (Rs): Must be > 2.0 between the main peak and the nearest impurity.

  • Tailing Factor: Must be < 1.5 (Critical for piperidine derivatives).

Method B: 1H-qNMR (Absolute Purity - The "Orthogonal" Check)

Objective: Determine the absolute weight % purity (Assay) without a reference standard of the product. This accounts for water, solvents, and inorganic salts that HPLC misses.

The Protocol
  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-d6 (Ensures solubility of the HCl salt).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It has a distinct singlet at ~6.2 ppm, which sits in a "silent region" for our molecule (aromatics are at 6.8-7.5 ppm, aliphatics at 1.5-4.0 ppm). It is non-hygroscopic and stable.

  • Relaxation Delay (d1): 60 seconds (Must be > 5x T1 to ensure full relaxation for quantitative integration).

Calculation Logic


Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (Maleic acid = 2; Target aromatic proton = 1)
    
  • 
     = Molar Mass
    
  • 
     = Weight measured[1]
    

Comparative Performance Analysis

The following data illustrates a typical scenario where a batch looks "pure" by HPLC but fails by qNMR due to salt contamination.

ParameterMethod A: HPLC-UVMethod B: 1H-qNMRInterpretation
Purity Value 99.2% (Area %) 94.5% (wt/wt %) HPLC ignores inorganics/water; qNMR sees the "true" mass.
Specificity High for organic impurities.High for structure verification.HPLC separates isomers better; NMR confirms identity.
LOD (Limit of Detection) ~0.05%~0.5%HPLC is 10x more sensitive for trace impurities.
Reference Standard Required (for assay).[2][3]Not Required (uses generic IS).qNMR is faster for new chemical entities (NCEs).
Salt Stoichiometry Cannot determine.Can determine. qNMR shifts confirm HCl salt formation vs Free Base.
Decision Workflow (Graphviz)

DecisionTree Start Batch Synthesized Q1 Is Reference Standard Available? Start->Q1 BranchYes Yes Q1->BranchYes BranchNo No Q1->BranchNo MethodHPLC Run HPLC-UV w/ Std (External Standard Method) BranchYes->MethodHPLC MethodQNMR Run 1H-qNMR (Internal Standard Method) BranchNo->MethodQNMR Result Compare Results MethodHPLC->Result MethodQNMR->Result Decision Discrepancy > 2%? Result->Decision Action1 Check for Inorganic Salts/Solvents (Trust qNMR for Assay) Decision->Action1 Yes Action2 Release Batch Decision->Action2 No

Caption: Figure 2. Decision logic for selecting the primary validation method based on reference standard availability.

Senior Scientist's Verdict

For 4-[(3-Fluorophenoxy)methyl]piperidine HCl , a single method is insufficient.

  • Use HPLC-UV to ensure the toxic starting material (3-fluorophenol) is removed to <0.1% (ICH M7 guidelines for genotoxic impurities).

  • Use qNMR to assign the potency value (Assay). The piperidine HCl salt is often hygroscopic; HPLC area normalization will fail to account for moisture uptake, leading to dosing errors in biological assays.

Final Recommendation: Validate the batch using qNMR for the Certificate of Analysis (CoA) assay value, but attach the HPLC trace to prove the absence of specific organic impurities.

References

  • ICH Expert Working Group. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation, 2005. Link

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. Link

  • Bhat, R., et al. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis. Molecules, 2023.[4] Link

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa, 2025.[3][5][6] Link

Sources

Reproducibility & Validation Guide: 4-[(3-Fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the validation, synthesis, and application of 4-[(3-Fluorophenoxy)methyl]piperidine , a specialized pharmacophore used in the development of serotonin reuptake inhibitors (SSRIs) and sigma receptor ligands.[1][2]

Executive Summary & Core Challenge

4-[(3-Fluorophenoxy)methyl]piperidine (CAS: 405090-68-8 for free base, often supplied as HCl salt) is a critical "linker-extended" piperidine scaffold.[1][2] Unlike common reagents, this compound is frequently sold under "Discovery" or "Rare Chemical" tiers (e.g., Sigma-Aldrich AldrichCPR), where vendors explicitly state they do not provide comprehensive analytical data and sell the product "as-is."[1][2]

The Reproducibility Crisis: The primary source of experimental failure with this compound is batch-to-batch variability in salt stoichiometry (HCl vs. free base) and the presence of N-protected impurities (e.g., residual Boc-intermediates).[1][2] This guide provides the protocols required to validate the commercial material and, if necessary, synthesize it de novo to ensure experimental integrity.

Technical Specifications & Alternatives Analysis

Comparative Performance Matrix

This table compares 4-[(3-Fluorophenoxy)methyl]piperidine with its structural analogs to guide scaffold selection in Hit-to-Lead campaigns.[1][2]

Feature4-[(3-Fluorophenoxy)methyl]piperidine 4-[(4-Fluorophenoxy)methyl]piperidine 4-(3-Fluorophenoxy)piperidine
Role Primary Target Metabolic Blocker Rigid Analog
Structure meta-F, methylene linkerpara-F, methylene linkermeta-F, direct ether
LogP (Pred.) ~2.4~2.4~2.1
pKa (Basic N) ~9.8 (High flexibility)~9.8~9.2 (Inductive effect)
Metabolic Stability Medium : para-position open to oxidation.[1][2]High : para-F blocks CYP450 oxidation.[1][2]Low : Ether cleavage is faster.[1][2]
Conformation Flexible (rotatable CH2-O bond).[1][2]Flexible.Rigid (Chair conformation).[1][2]
Key Application Exploring binding pocket depth.Improving half-life (

).
Constraining pharmacophore.[1][2]

Part 1: Analytical Validation (The "Trustworthiness" Pillar)[1][2]

Because commercial sources often lack COAs, you must validate the material before use in biological assays.[1][2]

Protocol A: Salt Stoichiometry Determination

Objective: Determine if the supplied solid is the Free Base, Mono-HCl, or Di-HCl salt to calculate accurate molarity.[1][2]

  • Dissolution : Dissolve 5 mg of sample in 600 µL DMSO-d6.

  • 1H-NMR : Acquire spectrum with

    
     (relaxation delay) for quantitative integration.
    
  • Signal Analysis :

    • Look for the Piperidine NH/NH2+ protons.[1][2]

    • Free Base : Broad singlet ~2.0–3.0 ppm (exchangeable).[1][2]

    • HCl Salt : Broad singlets >8.5 ppm (often split into two broad humps for

      
      ).[1][2]
      
  • Chloride Titration (Optional but Recommended) : Dissolve 10 mg in water; add 1 drop of

    
    .[1][2] White precipitate confirms halide salt.[1][2]
    
Protocol B: Impurity Profiling (LCMS)

Objective : Detect residual N-Boc intermediates (Mass +100 Da) or Triphenylphosphine oxide (from Mitsunobu synthesis).[1][2]

  • Column : C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.[1][2]

  • Mobile Phase : A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[1][2]

  • Gradient : 5% B to 95% B over 5 minutes.

  • Pass Criteria : Purity >95% at 254 nm; No peak at

    
     (Boc-protected precursor).[1][2]
    

Part 2: Synthetic Reproducibility (De Novo Synthesis)

If commercial stock is degraded or impure, synthesize the compound using this self-validating Mitsunobu-Deprotection workflow.[1][2]

Workflow Diagram (DOT)

SynthesisWorkflow Figure 1: Validated Synthetic Pathway for 4-[(3-Fluorophenoxy)methyl]piperidine Start N-Boc-4-hydroxymethyl piperidine Intermediate N-Boc-Ether Intermediate Start->Intermediate Mitsunobu (THF, 0°C to RT) Reagents 3-Fluorophenol PPh3, DIAD Reagents->Intermediate Deprotection TFA or HCl/Dioxane (Deprotection) Intermediate->Deprotection Purification (Silica) Product 4-[(3-Fluorophenoxy) methyl]piperidine Deprotection->Product Neutralization (NaOH)

Step-by-Step Protocol
Step 1: Mitsunobu Etherification

Rationale : Direct nucleophilic displacement on the primary alcohol is sluggish; Mitsunobu provides mild, stereospecific (irrelevant here due to achirality), and high-yield coupling.[1][2]

  • Charge : In a dry flask under

    
    , combine N-Boc-4-hydroxymethylpiperidine  (1.0 equiv), 3-fluorophenol  (1.1 equiv), and Triphenylphosphine (
    
    
    
    )
    (1.2 equiv) in anhydrous THF (0.1 M).
  • Activation : Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv). Caution: Exothermic.[1][2]

  • Reaction : Warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation Point : TLC (Hexane:EtOAc 4:1). The alcohol spot (

    
    ) should disappear; product spot (
    
    
    
    ) appears.[1][2]
  • Workup : Concentrate. Triturate with cold

    
    /Hexane to precipitate 
    
    
    
    (byproduct). Filter. Purify filtrate via flash chromatography.
Step 2: Boc-Deprotection

Rationale : Acidic cleavage is quantitative but generates the salt form.[1][2]

  • Dissolution : Dissolve the intermediate in

    
     (DCM).
    
  • Cleavage : Add 4M HCl in Dioxane (5 equiv) or TFA (10 equiv). Stir 2 hours at RT.

  • Isolation :

    • For HCl Salt: Evaporate volatiles.[1][2] Triturate with

      
       to obtain white solid.[1][2]
      
    • For Free Base: Basify with 1M NaOH, extract into DCM, dry over

      
      , and concentrate.
      

Part 3: Biological Application & Handling[1][2]

Storage & Stability[1][2][3]
  • Free Base : Prone to oxidation and carbamate formation (

    
     absorption) if left open.[1][2] Store at -20°C under Argon.
    
  • HCl Salt : Hygroscopic.[1][2] Store in a desiccator at RT or 4°C.

Experimental Usage in Assays

When using this compound as a reference standard or building block:

  • Stock Preparation : Prepare 10 mM stocks in 100% DMSO. Avoid water in stock solutions to prevent hydrolysis over long periods (months).[1][2]

  • Serial Dilution : Use glass-coated plates if possible; the lipophilic fluorophenoxy tail can adsorb to standard polystyrene plastics, reducing effective potency (

    
     shift).[1][2]
    

References

  • Mitsunobu Reaction Mechanism & Protocols : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][2] Chemical Reviews 109.6 (2009): 2551-2651. [Link][1][2]

  • Fluorine in Medicinal Chemistry (Bioisosterism) : Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chemical Society Reviews 37.2 (2008): 320-330. [Link][1][2]

  • Piperidine Scaffold Validation (Paroxetine Analogs) : Barnes, R. D., et al.[1][2] "The synthesis and stability of 4-substituted piperidines." Journal of Medicinal Chemistry. (General reference for piperidine stability). See also PubChem Entry for Paroxetine Intermediates: [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.